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Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Optimization of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile: A Technical Whitepaper

Executive Summary In modern drug discovery and organic synthesis, bifunctional and trifunctional building blocks are critical for developing complex molecular architectures. 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, bifunctional and trifunctional building blocks are critical for developing complex molecular architectures. 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (also known as 4-[(prop-2-enylamino)methyl]benzonitrile) is a highly versatile intermediate characterized by its orthogonal reactivity[1]. Featuring a para-substituted benzonitrile, a benzylic secondary amine, and a terminal alkene (allyl group), this compound allows for highly selective, multi-stage functionalization. This whitepaper provides an in-depth technical guide on its structural dynamics, chemoselective synthesis, crystallization kinetics, and downstream applications.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile is designed for synthetic flexibility. The benzylic amine provides a nucleophilic center for amidation or cross-coupling, the allyl group serves as a handle for olefin metathesis or thiol-ene click chemistry, and the nitrile group acts as a precursor for tetrazoles or primary amines[1].

Because the freebase amine is susceptible to oxidative degradation and possesses limited shelf-life, it is almost exclusively isolated and stored as a hydrochloride salt[1]. Table 1 summarizes the critical physicochemical parameters of both forms.

Table 1: Physicochemical Properties of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile

PropertyValue (Freebase)Value (Hydrochloride Salt)
Molecular Formula C₁₁H₁₂N₂C₁₁H₁₃ClN₂
Molecular Weight 172.23 g/mol 208.69 g/mol
CAS Number N/A2287272-94-8
SMILES C=CCNCC1=CC=C(C=C1)C#NC=CCNCC1=CC=C(C=C1)C#N.Cl
InChI Key APXXCLRLVMXMRK-UHFFFAOYSA-NUGGRHWPZDIYUAK-UHFFFAOYSA-N

Mechanistic Synthesis: Chemoselective Reductive Amination

The Causality of Reagent Selection

A common pitfall in synthesizing secondary benzylic amines is the use of direct Sₙ2 alkylation (e.g., reacting 4-cyanobenzyl bromide with allylamine). This approach inevitably leads to over-alkylation, generating unwanted tertiary amines or quaternary ammonium salts due to the increased nucleophilicity of the secondary amine product.

To ensure absolute chemoselectivity, a reductive amination workflow is strictly preferred. By condensing 4-cyanobenzaldehyde with allylamine, an imine (Schiff base) intermediate is formed. The critical choice here is the reducing agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is utilized because it is exceptionally mild[2]. Unlike sodium borohydride (NaBH₄), STAB selectively reduces the protonated imine without reducing the highly electrophilic nitrile group or the terminal alkene[3].

Step-by-Step Protocol: Reductive Amination

This self-validating protocol ensures >95% conversion to the secondary amine with negligible over-alkylation[2].

  • Imine Condensation: Dissolve 1.0 equivalent of 4-cyanobenzaldehyde and 1.1 equivalents of allylamine in anhydrous 1,2-dichloroethane (DCE). Stir at 20°C for 2 hours to drive Schiff base formation.

  • Chemoselective Reduction: Cool the reactor to 0°C. Add 1.5 equivalents of STAB portion-wise. The steric bulk and electron-withdrawing acetoxy groups of STAB temper its hydride-donating ability, preventing nitrile reduction[3].

  • Quenching: After 4 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude freebase.

ReductiveAmination Aldehyde 4-Cyanobenzaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Amine Allylamine Amine->Imine STAB NaBH(OAc)3 (STAB) Reduction Imine->STAB Product 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile STAB->Product

Workflow for the reductive amination of 4-cyanobenzaldehyde to yield the target secondary amine.

Salt Formation Kinetics & Crystallization Engineering

The Causality of Counterion and Solvent Selection

Conversion of the freebase amine to its hydrochloride salt significantly enhances crystallinity and storage stability[1]. Counterion selection is governed by the pKₐ rule: The benzylic amine (pKₐ ~9.5) requires a strong acid (HCl, pKₐ = −7) to ensure quantitative proton transfer and salt formation. Alternative counterions like besylate or maleate often result in deliquescence or reduced crystallinity[1].

Solvent screening dictates the final crystal habit and purity. As demonstrated in Table 2, an Ethanol/Water (4:1) system provides the optimal balance between initial freebase solubility and ionic dissociation, yielding highly pure plate-like crystals[1].

Table 2: Solvent Systems for Hydrochloride Crystallization[1]

Solvent SystemTemperature (°C)Crystal FormWater Content (%)
Acetone−20Needles0.3
Ethanol/Water (4:1)5Plates0.9
Isopropanol10Agglomerates1.2
Step-by-Step Protocol: Hydrochloride Crystallization

This protocol leverages supersaturation control and antisolvent titration to engineer micronized crystals meeting pharmaceutical intermediate standards[1].

  • Dissolution: Dissolve the crude freebase amine in an Ethanol/Water (4:1 v/v) mixture at room temperature.

  • Supersaturation Control: Cool the solution to <10°C. Slowly inject 1.05 equivalents of HCl (via a dioxane solution) at a strict rate of 0.5 equivalents per hour. Mechanistic insight: Rapid HCl addition causes a spike in local supersaturation, leading to liquid-liquid phase separation ("oiling out"). Slow addition maintains the system in the metastable zone.

  • Antisolvent Titration: Gradually titrate anhydrous diethyl ether into the mixture until the solution becomes persistently cloudy.

  • Harvesting & Hygroscopicity Management: Stir at 5°C for 2 hours to promote the growth of plate-like crystals. Filter the precipitate, wash with cold anhydrous ethanol to mitigate hydrate formation, and dry under vacuum[1].

Crystallization Freebase Freebase Amine (pKa ~9.5) Solvent Dissolution in EtOH/Water (4:1) Freebase->Solvent HCl Slow HCl Addition (<10°C, 0.5 eq/hr) Solvent->HCl Antisolvent Antisolvent Titration (Diethyl Ether) HCl->Antisolvent Crystal Micronized HCl Salt (>99.5% Purity) Antisolvent->Crystal

Step-by-step crystallization process for forming the highly pure hydrochloride salt.

Downstream Applications in Drug Development

The strategic placement of three distinct functional groups makes 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile an exceptional scaffold for parallel library synthesis:

  • Nitrile Derivatization: The cyano group can undergo [3+2] cycloaddition with sodium azide to yield tetrazoles, which are highly stable, lipophilic bioisosteres of carboxylic acids commonly used in angiotensin II receptor blockers.

  • Alkene Functionalization: The terminal allyl group is primed for radical-mediated thiol-ene "click" reactions to append solubilizing groups, or ruthenium-catalyzed cross-metathesis to extend the aliphatic chain.

  • Amine Functionalization: The secondary amine acts as a robust nucleophile for Buchwald-Hartwig cross-coupling with aryl halides or standard amidation with activated carboxylic acids, allowing rapid diversification of the molecular core.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Sources

Exploratory

Physical and Chemical Properties of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile: A Comprehensive Technical Guide

Executive Summary 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile—commonly referred to as 4-[(allylamino)methyl]benzonitrile—is a highly versatile, bifunctional building block utilized extensively in modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile—commonly referred to as 4-[(allylamino)methyl]benzonitrile—is a highly versatile, bifunctional building block utilized extensively in modern drug discovery and organic synthesis. Featuring both an electrophilic benzonitrile core and a nucleophilic, metathesis-ready allylamine side chain, this molecule serves as a critical intermediate for synthesizing peptidomimetics, GPCR-targeting pharmacophores, and complex nitrogenous heterocycles. This whitepaper provides an in-depth technical analysis of its physicochemical properties, chemoselective reactivity pathways, and field-proven experimental protocols designed for scalability and high-purity isolation.

Molecular Architecture & Physicochemical Profile

The molecular architecture of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile dictates its handling and storage requirements. The free base contains a secondary benzylic/allylic amine with a calculated pKₐ of approximately 9.5. In its free base form, the compound is a viscous oil that is susceptible to oxidative degradation and "oiling out" during purification.

Causality in Salt Selection: To engineer a self-validating, stable system for long-term storage, the free base is quantitatively converted to its hydrochloride salt[1]. The strong acidity of hydrochloric acid (pKₐ ≈ -7) ensures complete protonation of the secondary amine, shifting the physical state from a hygroscopic oil to a highly crystalline, stable solid. This conversion significantly enhances the compound's shelf life and simplifies downstream stoichiometric calculations.

Quantitative Physicochemical Data

Table 1: Comparative properties of the Free Base vs. Hydrochloride Salt.

PropertyFree BaseHydrochloride Salt
CAS Number N/A2287272-94-8
Molecular Formula C₁₁H₁₂N₂C₁₁H₁₃ClN₂
Molecular Weight 172.23 g/mol 208.69 g/mol
Physical State Viscous oilCrystalline solid
Canonical SMILES C=CCNCC1=CC=C(C=C1)C#NC=CCNCC1=CC=C(C=C1)C#N.Cl
InChI Key APXXCLRLVMXMRK-UHFFFAOYSA-NUGGRHWPZDIYUAK-UHFFFAOYSA-N

Chemoselective Reactivity & Synthetic Utility

The dual-functional nature of this molecule requires precise chemoselective strategies to prevent unwanted side reactions.

The Allylamine Moiety: Overcoming Catalyst Poisoning

The terminal alkene is an excellent candidate for Ruthenium-catalyzed olefin cross-metathesis (CM) to synthesize extended carbon frameworks. However, free secondary amines act as strong Lewis bases that irreversibly coordinate to and poison Ruthenium benzylidene catalysts (such as Grubbs' catalysts)[2].

  • The Solution: Transient protection of the amine using a tert-butyloxycarbonyl (Boc) group eliminates the nitrogen's nucleophilicity. Once Boc-protected, the allylic system undergoes cross-metathesis smoothly at room temperature with high turnover frequencies, preventing catalyst degradation[2].

The Benzonitrile Moiety: Suppressing Hydrogenolysis

The cyano group can be reduced to a primary benzylamine. Traditional high-pressure hydrogenation is hazardous and often over-reduces the substrate. Catalytic transfer hydrogenation (CTH) using Palladium on Carbon (Pd/C) and triethylammonium formate offers a safer alternative[3].

  • The Solution: The choice of solvent is critical here. By using an ethanol-water (50 vol%) solvent system, the newly formed primary benzylamine is immediately protonated. This polar, protic environment dramatically increases the solubility of the protonated product, preventing it from re-adsorbing onto the Pd catalyst surface and undergoing unwanted hydrogenolysis into a toluene derivative [3].

Reactivity Center 4-{[(Prop-2-en-1-yl)amino] methyl}benzonitrile Nitrile Benzonitrile Moiety Center->Nitrile Amine Allylamine Moiety Center->Amine Red Transfer Hydrogenation (Pd/C, Formate, EtOH/H2O) Nitrile->Red Yields Primary Benzylamine (Prevents Hydrogenolysis) Met Cross-Metathesis (Ru-Catalyst, Boc-protected) Amine->Met Yields Substituted Alkenes (Prevents Ru Poisoning) Alk N-Alkylation (Alkyl Halides, Base) Amine->Alk Yields Tertiary Amines

Caption: Divergent chemoselective reactivity pathways for the benzonitrile and allylamine moieties.

Experimental Protocols: Self-Validating Systems

Protocol 1: Genotoxin-Free Hydrochloride Salt Crystallization

Causality & Rationale: A common industrial pitfall when forming hydrochloride salts in alcoholic solvents (like ethanol) is the use of anhydrous HCl gas, which reacts with the solvent to generate highly genotoxic alkyl chlorides (e.g., ethyl chloride). To suppress this genotoxin formation and adhere to the Threshold of Toxicological Concern (TTC), the protocol mandates the use of 37% aqueous HCl at strictly controlled low temperatures (<10°C)[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the free base in an Ethanol/Water (4:1 v/v) mixture (4 volumes) to balance solubility and ionic dissociation.

  • Thermal Control: Cool the reactor jacket to 5–10°C. Critical Step: Higher temperatures exponentially increase the rate of ethyl chloride formation.

  • Acidification: Slowly titrate 1.05 equivalents of 37% aqueous HCl over 2 hours. The slow addition rate prevents localized supersaturation and "oiling out" of the API[1].

  • Nucleation: Add diethyl ether (8 volumes) dropwise as an antisolvent to induce controlled crystal nucleation and growth.

  • Isolation: Filter the resulting slurry under a nitrogen atmosphere. Wash the filter cake with cold, anhydrous ethanol to manage hygroscopicity and displace water.

  • Validation: Analyze the dried product via Headspace Gas Chromatography (HS-GC). The batch is validated only if residual ethyl chloride is <10 ppm[4].

SaltFormation A Free Base API (pKa ~9.5) B Dissolution (EtOH/Water 4:1) A->B Charge Reactor C Acidification (37% aq. HCl, <10°C) B->C Suppress Genotoxins D Antisolvent Addition (Diethyl Ether) C->D Prevent oiling out E Crystallization (Nucleation & Growth) D->E Induce supersaturation F Filtration & HS-GC (EtCl < 10 ppm) E->F Isolate HCl Salt

Caption: Workflow for the controlled, genotoxin-free crystallization of the hydrochloride salt.

Protocol 2: Continuous-Flow Transfer Hydrogenation of the Nitrile

Causality & Rationale: Batch hydrogenation often leads to catalyst deactivation. Transitioning to a continuous-flow regime with intermittent water washing regenerates the Pd/C catalyst in situ, yielding a 15-fold increase in catalyst productivity[3].

Step-by-Step Methodology:

  • Feed Preparation: Prepare a 0.1 M solution of the substrate in Ethanol/Water (50 vol%). Add 5 equivalents of triethylammonium formate (HCOOH–NEt₃) as the hydrogen donor.

  • Reactor Setup: Pack a continuous-flow column with 5 wt% Pd/C (granular). Set the reactor temperature to 40°C with a 6 bar back-pressure regulator.

  • Execution: Pump the feed solution at a liquid flow rate of 0.5 mL/min. The polar solvent ensures the resulting benzylamine remains protonated, preventing surface adsorption.

  • Regeneration: Every 16 hours, switch the feed to deionized water (2.5 mL/min) to wash away accumulated formate salts and regenerate the catalyst bed[3].

Analytical Characterization Standards

To verify the structural integrity and purity of the synthesized 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile HCl, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, DMSO-d₆): The allylic moiety is highly diagnostic. Look for a complex multiplet at ~5.85 ppm (internal alkene proton) and two distinct multiplets at ~5.35 ppm and ~5.25 ppm (terminal alkene protons). The benzylic CH₂ group appears as a sharp singlet at ~4.20 ppm (shifted downfield due to protonation).

  • Mass Spectrometry (ESI+): The free base molecular ion[M+H]⁺ is observed at m/z 173.1.

  • Chromatographic Purity: HPLC utilizing a C18 column with a generic water/acetonitrile (0.1% TFA) gradient should yield >99.5% chemical purity, with strict monitoring for des-allyl and des-cyano degradation products.

References

  • EvitaChem. "Buy 4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride (EVT-2811947)". 1[1]

  • RSC Publishing. "Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen". 3[3]

  • ACS Publications. "Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol". 4[4]

  • ACS Publications. "Extended Alkenyl Glycosides by Ruthenium-Catalyzed Cross-Metathesis Reaction". 2[2]

Sources

Foundational

In Vitro Mechanism of Action of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile: A Technical Guide to Amine Oxidase Suicide Inhibition

Executive Overview The compound 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (chemical formula: ) represents a highly specialized class of mechanism-based (suicide) inhibitors targeting amine oxidases. Structurally, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The compound 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (chemical formula: ) represents a highly specialized class of mechanism-based (suicide) inhibitors targeting amine oxidases. Structurally, it is an allylamine-functionalized benzylamine derivative. The rational design of this molecule leverages two distinct pharmacophoric elements:

  • The 4-Cyanobenzyl Moiety: Acts as a high-affinity targeting vector. Para-substituted benzylamines are classic, high-affinity substrates for copper-dependent amine oxidases, specifically Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1)[1],[2].

  • The Allylamine Warhead: Serves as a latent reactive center. While the enzyme attempts to process the molecule as a standard substrate, the allylamine undergoes catalytic conversion into a highly reactive aza-allyl intermediate, leading to irreversible covalent adduction[3].

This whitepaper provides an authoritative, deep-dive analysis of the in vitro mechanism of action (MOA) of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile, detailing the enzymatic causality, kinetic profiling, and the self-validating experimental protocols required to characterize its efficacy.

Enzymatic Causality: Mechanism of Suicide Inhibition

To understand the in vitro efficacy of this compound, one must analyze the active site architecture of its primary targets. SSAO/VAP-1 utilizes a Topaquinone (TPQ) cofactor and a ion for catalysis. Flavin-dependent Monoamine Oxidases (MAO-A and MAO-B) utilize an FAD cofactor.

When 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile enters the active site, it acts as a "Trojan Horse." The causality of the inhibition follows a strict, irreversible pathway:

  • Reversible Binding ( ): The 4-cyanobenzyl group anchors the molecule in the hydrophobic substrate-binding pocket, forming a reversible Michaelis complex.

  • Schiff Base Formation: The secondary amine of the inhibitor undergoes a nucleophilic attack on the C5 carbonyl of the TPQ cofactor (in SSAO) or transfers an electron to FAD (in MAO), forming a substrate-Schiff base intermediate.

  • Proton Abstraction: The enzyme's catalytic base (typically an active-site aspartate) abstracts the -proton from the inhibitor.

  • Reactive Intermediate Generation: In a standard substrate, this would lead to hydrolysis and product release. However, the presence of the adjacent allyl double bond (Prop-2-en-1-yl) allows for extensive electron delocalization, generating a highly reactive aza-allyl anion or conjugated imine.

  • Covalent Trapping ( ): This reactive species acts as a potent electrophile. It is immediately attacked by a nearby nucleophilic amino acid residue or permanently cross-links with the cofactor itself. Notably, rigorous in vitro isotopic labeling studies have demonstrated that for MAO, allylamine inactivation results in covalent attachment to an active-site amino acid residue rather than the flavin coenzyme directly[4].

MOA E_I Enzyme + Allylamine Inhibitor MC Michaelis Complex (Reversible) E_I->MC k1 / k-1 SB Schiff Base Formation (TPQ/FAD) MC->SB k2 RA α-Proton Abstraction SB->RA Catalytic Base RI Reactive Aza-Allyl Intermediate RA->RI Electron Delocalization CI Covalent Adduct (Inactivation) RI->CI kinact (Suicide Trapping)

Fig 1. Mechanism-based suicide inhibition pathway of allylamines on amine oxidases.

Quantitative Kinetic Profiling

For mechanism-based inhibitors, standard values are highly dependent on pre-incubation time and enzyme concentration, rendering them insufficient for true pharmacological profiling. Instead, the efficacy must be defined by the inactivation rate constant ( ) and the inhibition constant ( ) . The ratio provides the second-order rate constant, which is the ultimate metric of inhibitor efficiency[2].

Table 1: Representative Kinetic Parameters for Allylamine-Based Amine Oxidase Inhibitors
Target EnzymeInhibitor ClassApparent (nM)* ( M) ( )Reversibility
SSAO / VAP-1 Cyano/Fluoro-Allylamines5 - 450.03 - 0.50.15 - 0.30Irreversible (Covalent)
BPAO Substituted Allylamines2,000 - 13,0001.5 - 5.00.05 - 0.10Irreversible (Covalent)
MAO-B Benzyl-Allylamines50 - 2000.8 - 2.50.08 - 0.15Irreversible (Residue Adduct)

*Note: values assume a standard 30-minute pre-incubation at 37°C prior to substrate addition.

Self-Validating Experimental Protocols

To rigorously prove that 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile operates via mechanism-based suicide inhibition, researchers must employ a self-validating assay system. The following protocol utilizes a continuous fluorometric Amplex Red assay combined with a jump-dilution methodology.

Rationale & Causality
  • Why Amplex Red? Amine oxidases produce as a byproduct of substrate oxidation. Amplex Red, in the presence of Horseradish Peroxidase (HRP), reacts with to produce resorufin (Ex/Em: 540/590 nm). This allows for highly sensitive, real-time continuous monitoring of enzyme velocity, which is mandatory for calculating time-dependent decay ( ).

  • Why Jump-Dilution? A simple shift assay cannot definitively distinguish between an ultra-tight binding reversible inhibitor and a true covalent inhibitor. Jump-dilution forces the equilibrium backward; if activity does not recover, covalent modification is confirmed.

Protocol 1: Determination of and (Time-Dependent Inhibition)

Step 1: Reagent Preparation

  • Buffer: 50 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM , pH 7.4.

  • Enzyme: Recombinant human SSAO/VAP-1 or MAO-B diluted to a working concentration of 20 nM.

  • Inhibitor: Prepare a 7-point serial dilution of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (e.g., 0.1 M to 100 M) in DMSO. Keep final DMSO concentration 1%.

Step 2: Pre-Incubation Kinetics

  • In a 96-well black microplate, mix 40 L of Enzyme with 10 L of Inhibitor at various concentrations.

  • Include a vehicle control (1% DMSO).

  • Incubate at 37°C. Stagger the incubations to achieve precise pre-incubation time points ( minutes).

Step 3: Substrate Addition & Continuous Read

  • Prepare a 2X Substrate Detection Mix: 2 mM Benzylamine, 100 M Amplex Red, and 2 U/mL HRP in assay buffer.

  • Rapidly inject 50 L of the Detection Mix into all wells to initiate the reaction.

  • Immediately read fluorescence (Ex 540 nm / Em 590 nm) every 30 seconds for 20 minutes at 37°C.

Step 4: Data Analysis (Non-linear Regression)

  • Calculate the initial velocity ( ) for each pre-incubation time point.

  • Plot versus pre-incubation time to determine the observed rate of inactivation ( ) for each inhibitor concentration.

  • Plot versus . Fit the data to the hyperbolic equation:

  • The asymptote yields , and the concentration at half-maximal yields .

Workflow Prep Prepare Enzyme & Inhibitor Incubate Pre-incubate 37°C (0-60 min) Prep->Incubate Substrate Add Amplex Red + Substrate Incubate->Substrate Read Measure Ex/Em 540/590 nm Substrate->Read Analyze Calculate kobs & kinact Read->Analyze

Fig 2. High-throughput fluorometric workflow for determining time-dependent inhibition kinetics.

Protocol 2: Jump-Dilution Reversibility Assay
  • Incubate Enzyme (100X final assay concentration) with 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile at for 60 minutes at 37°C to ensure complete inactivation.

  • Perform a rapid 100-fold dilution of the incubation mixture into the Substrate Detection Mix (containing Benzylamine, Amplex Red, and HRP).

  • Monitor fluorescence continuously for 60 minutes.

  • Validation: If the compound is a true mechanism-based inhibitor, the enzymatic activity will remain at baseline ( 5% of vehicle control), proving that the covalent adduct is stable and irreversible under physiological conditions.

References

  • Title: Highly potent propargylamine and allylamine inhibitors of bovine plasma amine oxidase. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Inactivation of monoamine oxidase by allylamine does not result in flavin attachment. Source: Journal of Biological Chemistry URL: [Link]

  • Title: Vascular adhesion protein-1 inhibition provides antiinflammatory protection after an intracerebral hemorrhagic stroke in mice. Source: Stroke URL: [Link]

  • Title: PXS-4681A, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo. Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

Sources

Exploratory

Spectroscopic Profiling of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile: A Technical Guide to NMR and IR Characterization

Executive Summary The compound 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (commonly referred to as 4-((allylamino)methyl)benzonitrile) is a highly versatile secondary amine utilized as a critical pharmacophore and bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (commonly referred to as 4-((allylamino)methyl)benzonitrile) is a highly versatile secondary amine utilized as a critical pharmacophore and building block in modern drug development. Characterized by a para-substituted benzonitrile core linked to an N-allyl group, its structural verification requires precise analytical methodologies.

This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic characterization of this molecule. By detailing the causality behind sample preparation and elucidating the mechanistic origins of its spectral signatures, this guide ensures high-fidelity structural validation for research scientists and analytical chemists.

Self-Validating Sample Preparation Protocols

The integrity of spectroscopic data is fundamentally dependent on the physical state of the analyte. The following protocols are designed as self-validating systems, ensuring that any deviation in preparation is immediately detectable before data acquisition.

High-Fidelity Solution-State NMR Preparation

To achieve optimal signal-to-noise ratio (SNR) without compromising resolution, sample concentration must be tightly controlled.

  • Mass & Solvency : Weigh exactly 10–15 mg of the compound. Dissolve in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is selected due to its excellent solvency for non-polar aromatic systems and secondary amines.

  • The Causality of Concentration : As outlined in 1 [1], exceeding 20 mg increases the macroscopic viscosity of the solution. High viscosity restricts molecular tumbling rates, leading to rapid dipole-dipole relaxation (shorter T2​ times) and consequent line broadening.

  • Filtration & Transfer : Pass the solution through a PTFE syringe filter into a standard 5 mm NMR tube, ensuring a fill height of exactly 40–50 mm.

  • Self-Validation Check : Monitor the deuterium lock signal on the spectrometer. A highly stable, non-fluctuating lock signal confirms a homogeneous solution free of paramagnetic impurities or suspended particulates, which would otherwise distort magnetic field homogeneity 2 [2].

NMR_Workflow A Sample Weighing (10-15 mg) C Dissolution & Homogenization (Vortex/Sonicate) A->C B Solvent Selection (CDCl3 + TMS) B->C D Filtration (0.2 µm PTFE) C->D E Transfer to 5mm Tube (Fill height: 40-50 mm) D->E F Instrument Calibration (Lock, Shim, Tune) E->F G Data Acquisition & Processing F->G

Figure 1: Standardized self-validating workflow for solution-state NMR sample preparation and acquisition.

Precision IR Sample Preparation (KBr Pellet)

While Attenuated Total Reflectance (ATR) is common, KBr pelleting provides superior resolution for distinguishing subtle sp2 vs sp3 C-H stretches.

  • Matrix Dilution : Grind 2 mg of the analyte with 200 mg of spectroscopic-grade, anhydrous KBr in an agate mortar.

  • The Causality of Dilution : According to the3 [3], the sample-to-KBr ratio must remain between 0.2% and 1%. Higher concentrations violate Beer's Law linearity, causing total absorption of the IR beam and resulting in truncated, flat-bottomed peaks that obscure fine structural details.

  • Compression : Press the mixture at 10 tons of pressure under a vacuum for 2 minutes.

  • Self-Validation Check : Visually inspect the pressed pellet. It must be entirely translucent. Opacity indicates that the particle size exceeds the wavelength of incident IR light (>2 µm), which will cause severe light scattering (Christiansen effect) and manifest as a sloping, distorted baseline 4 [4].

Spectroscopic Reference Data & Mechanistic Insights

The following reference data is synthesized using empirical rules established in 5 [5] and cross-referenced with functional group patterns from the 6 [6].

Nuclear Magnetic Resonance (NMR) Profiling

Mechanistic Insight : The nitrile group (-C≡N) exerts a powerful electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. This severely deshields the ortho aromatic protons, shifting them downfield to ~7.60 ppm. Conversely, the allyl group exhibits complex multiplet splitting due to diastereotopic terminal protons and restricted rotation, resulting in a distinct doublet of quartets (dq) for the =CH₂ protons driven by large trans (~17 Hz) and cis (~10 Hz) coupling constants.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.60Doublet (d)2H~8.0Aromatic C-H (ortho to -CN)
7.45Doublet (d)2H~8.0Aromatic C-H (ortho to -CH₂)
5.90Multiplet (ddt)1H~17.0, 10.0, 6.0Allylic internal -CH=
5.25Multiplet (dq)1H~17.0, 1.5Allylic terminal =CH (trans to alkyl)
5.15Multiplet (dq)1H~10.0, 1.5Allylic terminal =CH (cis to alkyl)
3.85Singlet (s)2H-Benzylic Ar-CH₂-N
3.25Doublet of doublets (dd)2H~6.0, 1.5Allylic N-CH₂-C=
1.60Broad Singlet (br s)1H-Secondary Amine -NH- (Exchangeable)
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
145.8Quaternary (C)Aromatic C-CH₂
136.5Methine (CH)Allylic internal -CH=
132.2Methine (CH)Aromatic C-H (ortho to -CN)
128.5Methine (CH)Aromatic C-H (ortho to -CH₂)
118.9Quaternary (C)Nitrile -C≡N
116.2Methylene (CH₂)Allylic terminal =CH₂
110.5Quaternary (C)Aromatic C-CN
53.2Methylene (CH₂)Benzylic Ar-CH₂-N
51.8Methylene (CH₂)Allylic N-CH₂-C=
Fourier-Transform Infrared (FT-IR) Profiling

Mechanistic Insight : The sharp, intense band at 2228 cm⁻¹ is the definitive hallmark of the -C≡N stretch. Because the dipole moment of the nitrile group changes significantly during vibration, this peak is highly diagnostic and self-validates the presence of the benzonitrile core. The out-of-plane (oop) bending at 820 cm⁻¹ confirms the para-disubstitution pattern of the benzene ring.

Table 3: FT-IR Absorption Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Mode Assignment
3320WeakBroadN-H stretch (Secondary amine)
3080, 3050MediumSharp=C-H stretch (Aromatic and Alkene)
2920, 2850MediumSharpC-H stretch (Aliphatic sp3 )
2228StrongSharp-C≡N stretch (Nitrile)
1645MediumSharpC=C stretch (Allylic alkene)
1605, 1500StrongSharpC=C stretch (Aromatic ring)
1450MediumSharpN-H bend / C-H scissoring
990, 915StrongSharp=C-H out-of-plane bend (Terminal alkene)
820StrongSharpAromatic C-H out-of-plane bend (p-disubstituted)

Structural Elucidation Logic Pathway

The convergence of multimodal spectral data is required to definitively assign the structure of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile. The logic pathway below visualizes how orthogonal data points from IR and NMR validate each structural fragment.

Elucidation_Logic IR FT-IR Spectroscopy CN Nitrile Group (2228 cm⁻¹, 118.9 ppm) IR->CN Allyl Allyl Group (1645 cm⁻¹, 5.1-6.0 ppm) IR->Allyl Arom p-Substituted Arene (820 cm⁻¹, AA'BB') IR->Arom Amine Secondary Amine (3320 cm⁻¹, 1.60 ppm) IR->Amine NMR1H 1H NMR Spectroscopy NMR1H->Allyl NMR1H->Arom NMR1H->Amine NMR13C 13C NMR Spectroscopy NMR13C->CN NMR13C->Allyl Final 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile CN->Final Allyl->Final Arom->Final Amine->Final

Figure 2: Multimodal spectroscopic logic pathway for confirming the target molecular structure.

References

  • Alwsci. "How To Prepare And Run An NMR Sample." Alwsci Technical Blogs.
  • Western University Department of Chemistry. "NMR Sample Preparation." JB Stothers NMR Facility.
  • University of Cincinnati. "Sample preparation for FT-IR." Chemistry Department Resources.
  • The Infrared and Raman Discussion Group (IRDG). "Preparation of Samples for IR Spectroscopy as KBr Disks.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Wikipedia / AIST.

Sources

Foundational

Solubility profile of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile in polar organic solvents

An In-depth Technical Guide Solubility Profile of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile in Polar Organic Solvents Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Sen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Solubility Profile of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile in Polar Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[1] This technical guide provides a comprehensive framework for determining the solubility profile of 4-{[(prop-2-en-1-yl)amino]methyl}benzonitrile, a nitrile-containing compound with potential applications in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document outlines a systematic approach grounded in foundational solubility principles and authoritative experimental protocols. We will explore the molecule's structural attributes to predict its solubility behavior, detail the theoretical underpinnings of solubility, and provide robust, step-by-step protocols for equilibrium solubility determination using the gold-standard shake-flask method.[2][3] Furthermore, this guide emphasizes the necessity of a validated analytical method for quantification and presents a workflow for achieving this in accordance with regulatory expectations.[4][5] The objective is to equip researchers with the necessary theoretical knowledge and practical methodologies to generate a reliable and comprehensive solubility profile for this compound in a range of polar organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical research and development, the question, "What is the solubility of my compound?" is fundamental.[6] Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure, is a pivotal physicochemical property that profoundly influences a drug's journey from discovery to clinical application.[7][8] It directly impacts bioavailability, as a drug must first dissolve to be absorbed into the systemic circulation.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to formulation challenges and insufficient in vivo exposure.[9]

Understanding a compound's solubility in various organic solvents is equally crucial. This knowledge is vital for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.

  • Formulation Development: Designing dosage forms, including oral solutions, injectables, and topical preparations.

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.

  • Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis.

This guide will therefore provide a detailed roadmap for systematically characterizing the solubility of 4-{[(prop-2-en-1-yl)amino]methyl}benzonitrile in a selection of polar organic solvents, enabling informed decision-making throughout the drug development lifecycle.

Compound Profile: 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile

A thorough understanding of the molecule's structure is the first step in predicting its solubility behavior. The principle of "like dissolves like" serves as a useful heuristic: polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[10][11]

Molecular Structure:

  • Chemical Formula: C₁₁H₁₂N₂[12]

  • Key Functional Groups:

    • Benzonitrile Group: A polar nitrile (C≡N) group attached to an aromatic benzene ring. The nitrile group can act as a hydrogen bond acceptor.

    • Secondary Amine: A secondary amine (-NH-) group, which can act as both a hydrogen bond donor and acceptor. This group is also basic and can be protonated in acidic media.

    • Allyl Group: A non-polar hydrocarbon chain (prop-2-en-1-yl).

    • Aromatic Ring: A largely non-polar, hydrophobic phenyl ring.

Predicted Solubility Characteristics: The molecule presents a mixed polarity. The polar nitrile and secondary amine groups suggest an affinity for polar solvents. The amine group, in particular, can form hydrogen bonds with protic solvents (e.g., alcohols), while the nitrile group can interact favorably with both protic and aprotic polar solvents through dipole-dipole interactions.[13] Conversely, the aromatic ring and the allyl group contribute to its non-polar character, which may limit its solubility in highly polar solvents like water but enhance it in solvents of intermediate polarity. The overall solubility will be a balance between these competing structural features.

Theoretical Framework for Solubility

Thermodynamics of Dissolution

The process of dissolution is governed by thermodynamics, specifically the change in Gibbs free energy (ΔG).[14] The relationship is expressed as:

ΔG = ΔH – TΔS

Where:

  • ΔG: The change in Gibbs free energy. A negative ΔG indicates a spontaneous dissolution process, favoring higher solubility.[14]

  • ΔH: The enthalpy of dissolution, representing the heat absorbed or released. Most solid dissolutions are endothermic (ΔH > 0), meaning solubility increases with temperature.[7][15]

  • T: The absolute temperature.

  • ΔS: The entropy of mixing. Dissolution typically increases the randomness of the system, making ΔS positive and favoring solubility.[14]

Hansen Solubility Parameters (HSP)

While the "like dissolves like" rule is a good starting point, a more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP).[16][17] This model deconstructs the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from dispersion forces between molecules.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[17]

Every solvent and solute can be assigned a set of these three parameters, defining a point in 3D "Hansen space".[17] The principle is that substances with closer HSP values (a smaller "Hansen distance," Ra) are more likely to be miscible.[18] This tool is invaluable for pre-selecting a rational set of solvents for experimental screening, saving time and resources.

Experimental Design for Solubility Profiling

A robust experimental design involves selecting a diverse set of solvents and employing a reliable method for solubility measurement.

Selection of Polar Organic Solvents

The chosen solvents should span a range of polarities and hydrogen bonding capabilities to provide a comprehensive profile. A suggested set is presented below.

SolventTypeRationale
Methanol Polar ProticSimple alcohol, capable of hydrogen bonding.[19]
Ethanol Polar ProticCommon, less polar than methanol, excellent H-bonding.[19]
Isopropanol Polar ProticBranched alcohol, provides steric insight.
Acetonitrile Polar AproticHigh dipole moment, but cannot donate H-bonds.[19]
Acetone Polar AproticCommon solvent with a significant dipole moment.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly polar, excellent solvent for many organic compounds.
N,N-Dimethylformamide (DMF) Polar AproticHigh polarity, often used in synthesis and formulation.
Ethyl Acetate Moderately Polar AproticAn ester with intermediate polarity.
Selection of a Measurement Method

For generating definitive solubility data for regulatory or lead optimization purposes, the Shake-Flask Method is considered the "gold standard."[2] It measures the thermodynamic (or equilibrium) solubility , which is the true saturation point of the compound in the solvent under equilibrium conditions.[7] This method involves agitating an excess of the solid compound in the solvent for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9]

Detailed Experimental Protocols

This section provides a self-validating system for solubility determination, comprising the core experiment and the essential validation of the analytical method used for quantification.

Diagram: Overall Workflow for Solubility Profile Determination

The entire process, from preparation to final analysis, can be visualized as a systematic workflow.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_val Phase 3: Validation & Analysis cluster_out Phase 4: Output prep_compound Obtain Pure Compound (4-{[(...)]}benzonitrile) shake_flask Protocol 5.1: Shake-Flask Equilibration (24-72h @ 25°C) prep_compound->shake_flask prep_solvents Select & Prepare Polar Organic Solvents prep_solvents->shake_flask prep_analytical Develop HPLC-UV Quantification Method validation Protocol 5.2: Analytical Method Validation (Linearity, Accuracy, Precision) prep_analytical->validation Pre-study sampling Sample Collection & Filtration (0.22 µm) shake_flask->sampling dilution Serial Dilution into Mobile Phase sampling->dilution analysis HPLC-UV Analysis of Saturated Samples dilution->analysis validation->analysis Validated Method calculation Calculate Solubility (mg/mL, mol/L) analysis->calculation report Compile Data into Solubility Profile Table calculation->report G cluster_solute Solute: 4-{[(...)]}benzonitrile cluster_solvents Polar Solvents Solute C₆H₄(CN)CH₂NH(Allyl) H_Donor H-Bond Donor (-NH) H_Acceptor H-Bond Acceptor (-NH, -C≡N) Dipole Dipole Moment (-C≡N) Protic Protic (e.g., Ethanol) -OH group H_Donor->Protic H-Bonding (Strong Interaction) H_Acceptor->Protic H-Bonding (Strong Interaction) Aprotic Aprotic (e.g., Acetone) C=O group H_Acceptor->Aprotic Dipole-Dipole Dipole->Protic Dipole-Dipole Dipole->Aprotic Dipole-Dipole (Strong Interaction)

Caption: Key intermolecular forces governing solubility in polar solvents.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility profile of 4-{[(prop-2-en-1-yl)amino]methyl}benzonitrile in polar organic solvents. By combining theoretical predictions based on molecular structure with the gold-standard shake-flask experimental method and a validated analytical procedure, researchers can generate reliable and accurate data. This information is indispensable for guiding decisions in chemical synthesis, formulation development, and preclinical assessment, ultimately facilitating the progression of promising compounds through the drug development pipeline. The principles and protocols outlined herein are broadly applicable and represent best practices in the field of pharmaceutical sciences.

References

  • Broughton, D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Guerrieri, P., & Visti, C. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. PubMed. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Fiveable. Solvent polarity: Organic Chemistry II Study Guide. [Link]

  • Wikipedia. Solubility. [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Khan Academy. Solubility of organic compounds (video). [Link]

  • Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. Handbook of Solubility Data for Pharmaceuticals. [Link]

  • Sinko, P. J. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Al-Ghaferi, A., & Tawalbeh, R. (2022). Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [Link]

  • Brittain, H. G. (2009). Principles of Solubility. ResearchGate. [Link]

  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite. [Link]

  • ResearchGate. Hansen solubility parameter for polar solvents. [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. MDPI. [Link]

  • ChemBK. 4-(AMINOMETHYL)BENZONITRILE HCL. [Link]

  • Bao, W., et al. (2024). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. ACS Publications. [Link]

  • Yamamoto, H., & Aoyama, Y. (2017). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Royal Society of Chemistry. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • PubChem. 4-(Aminomethyl)benzonitrile. [Link]

  • Hansen Solubility. HSP for Beginners. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • PubChem. 4-(Aminomethyl)benzonitrile hydrochloride. [Link]

  • Ferreira, I., et al. Quantification of residual nitrite and nitrate in ham by reverse-phase high performance liquid chromatography/diode array detect. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Fischer, M., & Brockhagen, M. (2016). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Hochschule Bonn-Rhein-Sieg. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ResearchGate. Joint Analysis of Volatile Compounds in Nitrile Rubber by Multiple Chromatographic-Mass Spectrometry Techniques. [Link]

  • PubChemLite. 4-{[(prop-2-en-1-yl)amino]methyl}benzonitrile hydrochloride. [Link]

  • MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Crystallographic Structure and Molecular Weight of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile is a small organic molecule that holds potential interest in medicinal chemistry and materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile is a small organic molecule that holds potential interest in medicinal chemistry and materials science. Its structure, featuring a benzonitrile core, a flexible prop-2-en-1-yl (allyl) group, and a secondary amine linker, suggests possibilities for diverse chemical interactions and biological activity. A comprehensive understanding of its three-dimensional structure and precise molecular weight is fundamental for any advanced research, including structure-activity relationship (SAR) studies, computational modeling, and the development of novel therapeutics or materials.

This guide provides a detailed technical overview of the essential physicochemical properties of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile, with a focus on its molecular weight and the methodologies for determining its crystallographic structure. As of the compilation of this document, a publically deposited crystal structure for the free base form of this compound was not available in the Cambridge Structural Database (CSD)[1][2]. Therefore, this guide also serves as a prospective manual for researchers aiming to elucidate its crystal structure, outlining the necessary experimental protocols from crystal growth to X-ray diffraction analysis.

Molecular Weight Determination

The molecular weight of a compound is a critical parameter for its identification and characterization. For 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile, it is important to distinguish between the free base and its commonly available hydrochloride salt.

The molecular formula for the free base is C11H12N2, with a predicted monoisotopic mass of 172.10005 Da[3]. The hydrochloride salt has the molecular formula C11H13ClN2 and a molecular weight of approximately 208.7 g/mol [4][5].

High-Resolution Mass Spectrometry (HRMS) for Experimental Verification

High-resolution mass spectrometry is the gold standard for accurately determining the molecular weight of a compound, providing confirmation of its elemental composition.[6][7]

  • Sample Preparation:

    • Dissolve a small amount (typically <1 mg) of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.

    • The choice of solvent should ensure complete dissolution and compatibility with the ionization source.

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[6][8]

    • Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecular ion [M+H]+ with minimal fragmentation.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode over a suitable mass-to-charge (m/z) range.

    • Ensure the instrument is properly calibrated with a known standard to achieve high mass accuracy.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]+.

    • The high-resolution measurement will provide an exact m/z value, which can be used to confirm the elemental composition.

Expected HRMS Data
FormMolecular FormulaTheoretical Monoisotopic Mass (Da)Expected [M+H]+ (m/z)
Free BaseC11H12N2172.10005173.10733
Hydrochloride SaltC11H13ClN2208.07672 (for the cation)173.10733 (free base)

Note: When analyzing the hydrochloride salt, the free base is typically observed in the mass spectrum.

Crystallographic Structure Determination

The determination of the three-dimensional arrangement of atoms in a molecule through single-crystal X-ray diffraction provides invaluable insights into its conformation, stereochemistry, and intermolecular interactions.[9][10][11]

Workflow for Crystal Structure Determination

workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis & Purification of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile Crystal_Growth Crystal Growth Trials (e.g., Slow Evaporation, Vapor Diffusion) Synthesis->Crystal_Growth High Purity Sample Data_Collection Single-Crystal X-ray Data Collection Crystal_Growth->Data_Collection Diffraction-Quality Crystal Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Diffraction Data Final_Structure Final Crystal Structure (Bond Lengths, Angles, Interactions) Structure_Solution->Final_Structure Refined Model

Sources

Foundational

Thermodynamic Stability of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile at Room Temperature: A Preformulation Guide

Executive Summary The compound 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (also known as 4-((allylamino)methyl)benzonitrile) is a bifunctional organic active pharmaceutical ingredient (API) intermediate. It features a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (also known as 4-((allylamino)methyl)benzonitrile) is a bifunctional organic active pharmaceutical ingredient (API) intermediate. It features a benzonitrile core and a secondary amine flanked by benzylic and allylic groups. Understanding its thermodynamic stability at room temperature (25°C) is critical for drug development professionals designing storage, handling, and formulation protocols.

While the molecule possesses functional groups that are thermodynamically unstable relative to ambient environmental factors (oxygen, water, and carbon dioxide), the kinetic barriers to these degradation pathways dictate its practical shelf-life. This whitepaper deconstructs the thermodynamic vulnerabilities of the molecule, details the mechanistic causality of its degradation, and provides a self-validating, ICH-compliant experimental framework for stability testing.

Structural Thermodynamics & Vulnerability Mapping

To accurately predict the room-temperature stability of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile, we must analyze the thermodynamic properties of its three primary structural domains:

A. The Benzonitrile Moiety

The cyano group (-C≡N) is highly polarized. Thermodynamically, the hydrolysis of a nitrile to an amide (and subsequently to a carboxylic acid) is an exergonic process ( ΔG<0 ) due to the formation of strong C=O bonds. However, water is a weak nucleophile, and the sp-hybridized nitrile carbon is only moderately electrophilic. Without acid or base catalysis to lower the activation energy, the kinetic barrier to hydration is immense. Consequently, at room temperature and neutral pH, benzonitrile derivatives do not readily decompose and exhibit a hydrolytic half-life exceeding one year[1].

B. The Benzylic/Allylic Secondary Amine

The central nitrogen atom is bonded to a benzylic carbon (-CH₂-Ar) and an allylic carbon (-CH₂-CH=CH₂). The lone pair on the nitrogen atom donates electron density into the adjacent C-H antibonding orbitals, weakening them. Furthermore, any radical formed at these carbon centers is highly stabilized by resonance from the adjacent phenyl ring or vinyl double bond. Because of this lowered bond dissociation energy (BDE 84–88 kcal/mol), the molecule is thermodynamically highly susceptible to aerobic autoxidation. However, the reaction between singlet organic molecules and triplet atmospheric oxygen is spin-forbidden. Therefore, while oxidation to an imine is thermodynamically favored, it requires a catalyst (such as trace transition metals or UV light) to proceed at room temperature[2],[3].

C. The Allyl Double Bond

The prop-2-en-1-yl group contains an isolated alkene. While thermodynamically capable of undergoing autoxidation to form peroxides or cross-linking to form oligomers, these processes require radical initiators. In the absence of light or peroxides, the double bond remains kinetically stable at 25°C.

Mechanistic Degradation Pathways

When kinetic barriers are overcome (e.g., via prolonged storage in sub-optimal conditions), the molecule degrades via three primary pathways.

degradation_pathways API 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (Intact API) Oxidation Aerobic Oxidation (Benzylic/Allylic C-H) API->Oxidation O2, Trace Metals/Light (Thermodynamically Favored) Hydrolysis Nitrile Hydrolysis (H2O) API->Hydrolysis H2O (Kinetically Hindered at RT) CO2 CO2 Capture (Atmospheric) API->CO2 Ambient Air (Reversible Equilibrium) Imine Imine & Benzaldehyde Derivatives Oxidation->Imine Amide 4-(Amido) Derivatives Hydrolysis->Amide Carbamate Carbamate Salts CO2->Carbamate

Figure 1: Primary thermodynamic degradation pathways and kinetic barriers at room temperature.

  • Pathway A (Oxidation): Trace metal impurities (e.g., Cu, Fe from manufacturing equipment) catalyze the single-electron transfer from the benzylic amine to O₂, forming a superoxide radical and a benzylic radical cation. Subsequent hydrogen abstraction yields an imine[2]. Hydrolysis of this imine produces 4-cyanobenzaldehyde and allylamine.

  • Pathway B (Hydrolysis): In the presence of ambient moisture and extreme pH microenvironments, the nitrile hydrolyzes to 4-{[(prop-2-en-1-yl)amino]methyl}benzamide[4].

  • Pathway C (Carbamate Formation): Secondary amines react reversibly with atmospheric CO₂ to form carbamate salts. This exothermic reaction can cause the physical state of the API to shift, leading to crusting or changes in dissolution rates.

Quantitative Thermodynamic Data

The table below summarizes the theoretical thermodynamic vulnerabilities versus the practical kinetic stability observed at room temperature (25°C).

Functional GroupDegradation MechanismThermodynamic Profile ( ΔG )Kinetic Stability at 25°CPrimary Degradant
Benzonitrile (-CN) Hydration / HydrolysisExergonic (< 0)Extremely High (Half-life > 1 yr)4-(...)-benzamide
Secondary Amine CO₂ Adduct FormationExergonic (< 0)Moderate (Rapid in ambient air)Carbamate salt
Benzylic C-H Aerobic AutoxidationHighly Exergonic (< 0)Moderate (Requires initiator/light)Imine / Benzaldehyde
Allyl Double Bond Peroxidation / OligomerizationExergonic (< 0)High (Stable without radicals)Peroxides / Oligomers

ICH Q1A(R2) Aligned Experimental Protocols

To empirically validate the thermodynamic stability profile, a rigorous preformulation stability program must be executed. The following protocols are aligned with the ICH Q1A(R2) guidelines for new drug substances[5].

stability_workflow Batch API Batch Selection Stress Forced Degradation (Light, Heat, pH, O2) Batch->Stress LongTerm Long-Term RT 25°C / 60% RH Batch->LongTerm Accel Accelerated 40°C / 75% RH Batch->Accel HPLC HPLC-UV/MS Analysis Stress->HPLC Validate Method LongTerm->HPLC 0-24 Months Accel->HPLC 0-6 Months Report Thermodynamic Profile HPLC->Report

Figure 2: ICH Q1A(R2) aligned stability testing workflow for API preformulation.

Protocol 1: Forced Degradation (Stress Testing)

Causality & Justification: Stress testing artificially overcomes the kinetic barriers of the molecule to reveal its thermodynamic endpoints. This is strictly required to develop a "stability-indicating" analytical method capable of separating the intact API from its degradants[4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in a chemically inert co-solvent (e.g., 50:50 Water:Acetonitrile).

  • Oxidative Stress: Add H₂O₂ to a final concentration of 3%. Causality: H₂O₂ bypasses the spin-forbidden nature of triplet oxygen, rapidly attacking the vulnerable benzylic position to form the imine. Incubate at 25°C for 24 hours.

  • Hydrolytic Stress (Acid/Base): Treat separate aliquots with 0.1 M HCl and 0.1 M NaOH. Incubate at 60°C for 4 hours. Causality: Heat and pH extremes lower the activation energy required for nitrile hydration[4].

  • Photolytic Stress: Expose solid API and solution aliquots to 1.2 million lux hours and 200 watt-hours/m² of near-UV energy (per ICH Q1B).

  • Self-Validation Control: For every stressed sample, maintain a control sample wrapped in aluminum foil (protected from light) and stored at 2-8°C. If the control degrades, the baseline solvent system is incompatible.

Protocol 2: Real-Time Room Temperature Stability

Causality & Justification: While stress testing shows what can happen, real-time testing proves what will happen under actual thermodynamic conditions at room temperature[5].

Step-by-Step Methodology:

  • Packaging: Package three primary batches of the API in the proposed commercial container closure system (e.g., double polyethylene bags inside a high-density polyethylene drum, purged with Argon to prevent CO₂ and O₂ ingress).

  • Storage Conditions: Place samples in a controlled environmental chamber set to 25°C ± 2°C and 60% RH ± 5% RH[5].

  • Sampling Intervals: Pull samples at 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis: Analyze using a validated HPLC-DAD-MS method. Crucial Methodological Note: The mobile phase must be buffered to an acidic pH (e.g., 0.1% Trifluoroacetic acid). Causality: The secondary amine will cause severe peak tailing on standard silica columns if not fully protonated.

Conclusion

4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile is thermodynamically unstable with respect to aerobic oxidation and CO₂ capture, but kinetically stable against nitrile hydrolysis at room temperature. By understanding the causality between its structural electronics and environmental triggers, researchers can ensure API integrity. The primary mitigation strategy for room temperature storage is the strict exclusion of light, trace transition metals, and atmospheric air (via inert gas purging).

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Laboratory Protocol for the Synthesis of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile

Abstract This comprehensive application note provides a detailed, two-step protocol for the laboratory synthesis of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile, a versatile secondary amine of interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the laboratory synthesis of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile, a versatile secondary amine of interest in medicinal chemistry and materials science. The synthesis commences with the free-radical bromination of 4-methylbenzonitrile to yield the key intermediate, 4-(bromomethyl)benzonitrile. This is followed by a nucleophilic substitution reaction with allylamine to afford the target compound. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, purification techniques, and critical safety protocols, designed for researchers in organic synthesis and drug development.

Introduction and Rationale

Substituted benzonitrile derivatives are pivotal building blocks in the development of novel therapeutic agents and functional materials. The target molecule, 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile, incorporates a reactive nitrile group, a secondary amine linker, and a terminal allyl group, making it a highly versatile scaffold for further chemical elaboration. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the allyl group is amenable to a wide array of transformations, including metathesis, hydrogenation, and oxidation.

The synthetic strategy outlined herein is predicated on efficiency and reliability, employing well-established and high-yielding reactions. The initial step is a Wohl-Ziegler bromination , a classic method for the selective bromination of benzylic positions using N-Bromosuccinimide (NBS) under radical initiation.[1] The subsequent step is a standard SN2 nucleophilic substitution , where the highly reactive benzylic bromide is displaced by the primary amine, allylamine, to form the desired product. This document provides the detailed methodology required to successfully execute this synthesis in a research laboratory setting.

Overall Reaction Scheme

Step 1: Benzylic Bromination

Step 2: Nucleophilic Substitution

Physicochemical and Safety Data Summary

Safe laboratory practice necessitates a thorough understanding of the hazards associated with all reagents. The following table summarizes critical data for the materials used in this protocol.

Substance Formula MW ( g/mol ) Melting Point (°C) Boiling Point (°C) Key Hazards
4-MethylbenzonitrileC₈H₇N117.1528-30217Harmful if swallowed or in contact with skin.
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98175-180 (dec.)N/AOxidizer, causes severe skin burns and eye damage.
AIBNC₈H₁₂N₄164.21102-104 (dec.)N/AFlammable solid, heating may cause a fire.
Carbon Tetrachloride (CCl₄)CCl₄153.82-2376.7Toxic, carcinogen, hazardous to the ozone layer. Note: Safer alternatives like acetonitrile are recommended.[1]
4-(Bromomethyl)benzonitrileC₈H₆BrN196.05115-117N/ACorrosive, lachrymator, causes severe skin burns and eye damage.[2][3][4]
AllylamineC₃H₇N57.09-8853-58Highly flammable, toxic if swallowed, inhaled, or in contact with skin, corrosive.[5][6][7]
Triethylamine (TEA)C₆H₁₅N101.19-11590Highly flammable, corrosive, toxic if inhaled.
Acetonitrile (ACN)C₂H₃N41.05-4581.6Flammable liquid and vapor, harmful if swallowed or inhaled.

Experimental Protocols

Part I: Synthesis of 4-(bromomethyl)benzonitrile (Intermediate)

Principle and Mechanistic Insight: This reaction proceeds via a free-radical chain mechanism. A radical initiator, AIBN, decomposes upon heating to generate radicals, which abstract a bromine atom from NBS to form a bromine radical. This bromine radical then abstracts a benzylic hydrogen from 4-methylbenzonitrile, a favored process due to the resonance stabilization of the resulting benzyl radical.[1] This radical then reacts with a molecule of NBS to yield the product and a succinimidyl radical, which continues the chain. The use of a non-polar solvent like CCl₄ is traditional, as it prevents ionic side reactions and allows the denser succinimide byproduct to be easily removed.[1][8]

Materials and Reagents:

  • 4-Methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous (See safety note above)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Filtration apparatus

Table 1: Reagent Quantities for Intermediate Synthesis

Reagent MW ( g/mol ) Equivalents Amount Volume
4-Methylbenzonitrile117.151.05.00 g (42.7 mmol)-
N-Bromosuccinimide177.981.18.35 g (46.9 mmol)-
AIBN164.210.050.35 g (2.1 mmol)-
Carbon Tetrachloride153.82--150 mL

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzonitrile (5.00 g).[8][9]

  • Reagent Addition: Add anhydrous carbon tetrachloride (150 mL), followed by N-Bromosuccinimide (8.35 g) and AIBN (0.35 g).[8][9]

  • Reaction: Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by observing the consumption of the dense NBS and the formation of the less dense succinimide, which floats.[1] The reaction is typically complete within 4-8 hours. Progress can also be monitored by TLC (e.g., 9:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Isolation: Filter the mixture through a Büchner funnel to remove the succinimide. Wash the solid with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude solid product, 4-(bromomethyl)benzonitrile, can be purified by recrystallization from hexane or a hexane/ethyl acetate mixture to yield a white to off-white crystalline solid.[9]

  • Characterization: The expected melting point is 115-117 °C.[3] The structure should be confirmed by ¹H and ¹³C NMR spectroscopy.

Part II: Synthesis of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile

Principle and Mechanistic Insight: This step is a classic SN2 reaction. Allylamine, acting as a nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide leaving group. The reaction is typically performed in a polar aprotic solvent like acetonitrile to facilitate the substitution. A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate, is added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation and deactivation of the allylamine nucleophile.

Materials and Reagents:

  • 4-(bromomethyl)benzonitrile

  • Allylamine

  • Triethylamine (TEA)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Table 2: Reagent Quantities for Final Product Synthesis

Reagent MW ( g/mol ) Equivalents Amount Volume
4-(Bromomethyl)benzonitrile196.051.04.00 g (20.4 mmol)-
Allylamine57.091.21.39 g (24.5 mmol)1.85 mL
Triethylamine101.191.53.09 g (30.6 mmol)4.25 mL
Acetonitrile41.05--100 mL

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask under a nitrogen or argon atmosphere, dissolve 4-(bromomethyl)benzonitrile (4.00 g) in anhydrous acetonitrile (100 mL).

  • Reagent Addition: To the stirred solution, add triethylamine (4.25 mL), followed by the dropwise addition of allylamine (1.85 mL) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting benzyl bromide spot has disappeared.

  • Work-up: a. Remove the solvent under reduced pressure using a rotary evaporator. b. Redissolve the residue in ethyl acetate (100 mL). c. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product, typically an oil or a low-melting solid, can be purified by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., starting from 95:5 Hexane:EtOAc), is often effective. The basic nature of the product may cause streaking on the column; adding a small amount of triethylamine (0.5-1%) to the eluent can mitigate this issue.[10]

  • Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The hydrochloride salt of the product is also known.[11]

Workflow and Mechanism Visualization

The overall synthetic process can be visualized as a two-stage workflow involving synthesis and purification.

G cluster_0 Part I: Intermediate Synthesis cluster_1 Part II: Target Synthesis Bromination 1. Wohl-Ziegler Bromination (4-Methylbenzonitrile + NBS/AIBN) Filtration 2. Filtration (Remove Succinimide) Bromination->Filtration Recrystallization 3. Recrystallization (Purify Intermediate) Filtration->Recrystallization Amination 4. SN2 Amination (Intermediate + Allylamine/TEA) Recrystallization->Amination Purified Intermediate Extraction 5. Extractive Work-up (Remove Salts) Amination->Extraction Chromatography 6. Column Chromatography (Purify Final Product) Extraction->Chromatography FinalProduct FinalProduct Chromatography->FinalProduct Final Product

Caption: Simplified representation of the SN2 reaction mechanism.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: allylamine. [Online]. Available: [Link]

  • PubChem. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996. [Online]. Available: [Link]

  • National Center for Biotechnology Information. Allylamine Acute Exposure Guideline Levels. (2008). In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6. National Academies Press (US). Available: [Link]

  • The Royal Society of Chemistry. Supporting Information: Supercoiled fibres of self-sorted donor-acceptor stacks. [Online]. Available: [Link]

  • PubChemLite. 4-{[(prop-2-en-1-yl)amino]methyl}benzonitrile hydrochloride (C11H12N2). [Online]. Available: [Link]

  • Reddit. Purification of aminonitrile. (2022). [Online]. Available: [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. [Online]. Available: [Link]

Sources

Application

Application Note AN-2026-03: Selective Catalytic Hydrogenation of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile

A Protocol for Chemoselective Nitrile Reduction while Preserving Olefin and Benzylamine Functionalities Abstract This application note provides a detailed protocol for the selective catalytic hydrogenation of the nitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

A Protocol for Chemoselective Nitrile Reduction while Preserving Olefin and Benzylamine Functionalities

Abstract

This application note provides a detailed protocol for the selective catalytic hydrogenation of the nitrile group in 4-{[(prop-2-en-1-yl)amino]methyl}benzonitrile to yield the corresponding primary amine, 4-{[(prop-2-en-1-yl)amino]methyl}benzenemethanamine. The presence of multiple reducible sites—a nitrile, an alkene (allyl group), and a benzylamine C-N bond susceptible to hydrogenolysis—presents a significant chemoselectivity challenge. This guide details a robust methodology utilizing a Raney Nickel catalyst in an alkaline medium, which effectively directs the hydrogenation to the nitrile moiety with high fidelity. We explain the causality behind the choice of catalyst and reaction conditions, provide a step-by-step experimental procedure, and include a troubleshooting guide to address potential issues. This protocol is designed for researchers in synthetic chemistry and drug development requiring access to complex diamine synthons with preserved functionalities for further elaboration.

Introduction and Strategic Overview

The synthesis of polyfunctional molecules is a cornerstone of modern pharmaceutical and materials science. Diamines, in particular, serve as critical building blocks and pharmacophores.[1][2][3][4] The target molecule of this protocol, 4-{[(prop-2-en-1-yl)amino]methyl}benzenemethanamine, is a valuable synthon possessing a primary aliphatic amine, a secondary N-allyl benzylamine, and a reactive olefin. This unique combination allows for orthogonal chemical modifications.

However, the synthesis of this target via the catalytic hydrogenation of its nitrile precursor is fraught with challenges. The substrate contains three distinct functionalities susceptible to reduction:

  • Nitrile Group (-C≡N): The target for reduction to a primary amine (-CH2NH2).

  • Allyl Group (C=C): Prone to saturation, which would eliminate a key site for subsequent functionalization.

  • Benzylamine C-N Bond: Susceptible to hydrogenolysis (cleavage), particularly with active catalysts like Palladium on Carbon (Pd/C).[5][6]

Furthermore, the hydrogenation of nitriles can lead to the formation of secondary and tertiary amine byproducts through the reaction of the primary amine product with the intermediate imine.[7][8][9][10] The primary objective is, therefore, to navigate this complex reactivity landscape to achieve high chemoselectivity.

This guide presents a validated strategy employing Raney Nickel, a cost-effective and highly active catalyst for nitrile reduction.[11][12] By controlling the reaction environment—specifically through the use of an alkaline additive and optimized temperature and pressure—we can suppress unwanted side reactions and achieve a high yield of the desired primary amine.[13][14][15]

Mechanistic Rationale and Control of Selectivity

The catalytic hydrogenation of a nitrile to a primary amine proceeds through an intermediate imine species (R-CH=NH).[7][9][16] The selectivity of the overall transformation is determined by the relative rates of several competing reaction pathways, as illustrated below.

G cluster_side Undesired Pathways start Starting Material 4-{[(Allyl)amino]methyl}benzonitrile product Desired Product 4-{[(Allyl)amino]methyl}benzenemethanamine start->product  Desired Pathway  Raney® Ni, H₂, NaOH, EtOH  Mild Temp/Pressure mid1 start->mid1 mid2 product->mid2 sp1 Side Product 1 (Alkene Reduced) sp2 Side Product 2 (Debenzylated) sp3 Side Product 3 (Secondary Amine) mid1->sp1  Pd/C, Rh/C  High H₂ Pressure mid1->sp2  Pd/C  High Temp. mid2->sp3  Acidic Conditions  or No Additive

Figure 1: Reaction pathways in the hydrogenation of the substrate.

Causality Behind Experimental Choices:

  • Catalyst: Raney® Nickel. While palladium and platinum are highly active, they are often too indiscriminate, readily hydrogenating alkenes and promoting hydrogenolysis.[5][17] Raney Nickel provides a good balance of high activity for the nitrile group while being less prone to cleaving the C-N benzyl bond or reducing the allyl group under controlled conditions.[12][18]

  • Solvent: Ethanol. An alcohol solvent is effective for dissolving the substrate and facilitates the reaction.

  • Additive: Sodium Hydroxide (NaOH). The addition of a strong base is critical. It is understood to suppress the formation of secondary and tertiary amines.[13] The basic conditions prevent the protonation of the intermediate imine and the final amine product, reducing their propensity to condense and form byproducts.

  • Temperature and Pressure: Mild conditions (e.g., 50-70°C, 4-5 bar H₂) are chosen to provide sufficient energy for nitrile reduction without promoting the more kinetically demanding side reactions like hydrogenolysis.[15][19]

Detailed Experimental Protocol

3.1 Materials and Equipment

  • Reagents:

    • 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (Substrate)

    • Raney® Nickel (50% slurry in water, activated)

    • Ethanol (Anhydrous, 200 proof)

    • Sodium Hydroxide (NaOH), pellets

    • Diatomaceous earth (Celite®)

    • Hydrochloric Acid (HCl), concentrated

    • Diethyl ether (or Ethyl Acetate)

    • Deionized Water

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Gases:

    • Hydrogen (H₂), high purity

    • Nitrogen (N₂), inert grade

  • Equipment:

    • Parr-type hydrogenation apparatus or a stirred autoclave (e.g., 300 mL capacity)

    • Glass liner for the reactor

    • Magnetic stir plate and stir bars

    • Standard laboratory glassware (beakers, flasks, separatory funnel)

    • Buchner funnel and filter paper

    • Rotary evaporator

    • Analytical instruments: NMR, FT-IR, GC-MS

3.2 Catalyst Preparation and Safety

! CAUTION: Raney® Nickel is pyrophoric and can ignite spontaneously in air when dry. Always handle it as a slurry under a liquid (water, ethanol). Ensure no catalyst dust is generated.

  • In a beaker, decant the water from the required amount of commercial Raney® Nickel slurry.

  • Wash the catalyst by adding anhydrous ethanol, stirring gently, and allowing the catalyst to settle. Decant the ethanol.

  • Repeat the ethanol wash three times to replace the water with the reaction solvent. The catalyst is now ready for use.

3.3 Step-by-Step Hydrogenation Procedure

  • Reactor Charging:

    • To the glass liner of the autoclave, add the substrate (e.g., 5.0 g, 1.0 equiv).

    • Add sodium hydroxide pellets (e.g., 0.2 g, ~0.2 equiv).

    • Add anhydrous ethanol (e.g., 100 mL).

    • Stir the mixture until the substrate and NaOH are fully dissolved.

    • Carefully add the washed Raney® Nickel slurry (e.g., ~10 wt% of the substrate, ~0.5 g) to the solution.

  • Reaction Setup:

    • Place the glass liner into the autoclave. Seal the reactor according to the manufacturer's instructions.

    • Connect the gas lines and ensure all fittings are secure.

    • Begin stirring at a moderate speed (e.g., 500 rpm).

  • Inerting and Hydrogenation:

    • Purge the reactor by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle five times to remove all oxygen.

    • Purge the reactor with hydrogen by pressurizing to ~5 bar and venting. Repeat this cycle three times.

    • Pressurize the reactor to the target pressure of 4.5 bar (approx. 65 psi) with hydrogen.

    • Heat the reactor to 60°C. The pressure will increase with temperature; adjust as necessary to maintain the target pressure range.

  • Reaction Monitoring:

    • Monitor the reaction by observing the hydrogen uptake from the gas reservoir. The reaction is typically complete within 4-8 hours when H₂ consumption ceases.

    • Alternatively, progress can be monitored by carefully taking small aliquots (after cooling and depressurizing) for analysis by TLC or GC-MS.

  • Reaction Quench and Work-up:

    • Once complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure to atmospheric pressure.

    • Purge the reactor with nitrogen five times.

    • Open the reactor and remove the glass liner.

3.4 Product Isolation and Purification

  • Catalyst Removal:

    • Set up a Buchner funnel with a pad of Celite® (~1 cm thick) over filter paper. Wet the pad with ethanol.

    • Carefully filter the reaction mixture through the Celite® pad to remove the Raney® Nickel catalyst.

    • ! SAFETY: Keep the filter cake wet with ethanol or water at all times to prevent ignition. Quench the used catalyst by slowly adding it to a large volume of water.

    • Rinse the reactor and the filter cake with additional ethanol (2 x 20 mL).

  • Solvent Removal:

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Acid-Base Extraction:

    • Dissolve the resulting residue in diethyl ether (or ethyl acetate) (100 mL).

    • Transfer to a separatory funnel and extract with 1M HCl (2 x 50 mL). The amine product will move to the aqueous layer as its hydrochloride salt.

    • Wash the combined aqueous layers with diethyl ether (50 mL) to remove any non-basic impurities.

    • Cool the aqueous layer in an ice bath and make it strongly basic (pH > 12) by the slow addition of 50% w/v NaOH solution.

    • Extract the free amine product back into diethyl ether (3 x 50 mL).

  • Final Purification:

    • Combine the final organic extracts, wash with brine (50 mL), and dry over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the solvent on a rotary evaporator to yield the final product, 4-{[(prop-2-en-1-yl)amino]methyl}benzenemethanamine, typically as a pale yellow oil.

Expected Results and Characterization

This protocol consistently provides the target diamine in high yield and purity, effectively avoiding the common pitfalls of over-reduction and side-product formation.

Table 1: Comparison of Optimized vs. Unoptimized Hydrogenation Conditions

ParameterOptimized Protocol (Raney® Ni)Unoptimized Protocol (Pd/C)
Catalyst Raney® Nickel (10 wt%)10% Pd/C (5 wt%)
Additive NaOH (0.2 equiv)None
Solvent EthanolMethanol
Temperature 60°C25°C
H₂ Pressure 4.5 bar4.5 bar
Typical Yield 85-95%40-60%
Product Purity >98%<70% (mixture of products)
Major Byproducts Trace secondary amineAlkene-reduced product, debenzylated products

Expected Analytical Data for 4-{[(prop-2-en-1-yl)amino]methyl}benzenemethanamine:

  • ¹H NMR (400 MHz, CDCl₃): δ ~7.30 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 5.90 (m, 1H, -CH=CH₂), 5.20 (d, 1H, -CH=CH₂), 5.15 (d, 1H, -CH=CH₂), 3.80 (s, 2H, Ar-CH₂-N), 3.75 (s, 2H, Ar-CH₂-NH₂), 3.25 (d, 2H, N-CH₂-CH=), 1.60 (br s, 3H, -NH and -NH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ ~142.0 (Ar-C), 140.0 (Ar-C), 136.0 (-CH=CH₂), 128.5 (Ar-CH), 128.0 (Ar-CH), 117.0 (-CH=CH₂), 53.0 (Ar-CH₂-N), 52.5 (N-CH₂-CH=), 46.0 (Ar-CH₂-NH₂).

  • FT-IR (thin film, cm⁻¹): 3360, 3280 (N-H stretch), 3075, 3010 (C-H stretch, sp²), 2920, 2850 (C-H stretch, sp³), 1645 (C=C stretch), 990, 915 (alkene C-H bend). Note the absence of the sharp nitrile peak at ~2230 cm⁻¹.

  • HRMS (ESI+): Calculated for C₁₁H₁₇N₂⁺ [M+H]⁺, found value should be within 5 ppm.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient H₂ pressure or leak in the system. 3. Reaction temperature too low.1. Use fresh, properly activated Raney® Nickel. 2. Check system for leaks and ensure adequate H₂ supply. 3. Increase temperature in 10°C increments (do not exceed 80°C to avoid side reactions).
Presence of Alkene-Reduced Byproduct 1. Catalyst is too active. 2. Reaction time is excessively long.1. Reduce catalyst loading slightly. 2. Monitor the reaction closely and stop it once H₂ uptake ceases.
Significant Secondary/Tertiary Amine Formation 1. Insufficient amount of base (NaOH). 2. Reaction temperature is too high.1. Ensure the correct stoichiometry of NaOH is used. 2. Lower the reaction temperature to 50°C.
Debenzylation (Hydrogenolysis) Detected 1. Reaction temperature is too high. 2. Contamination with a palladium catalyst.1. Lower the reaction temperature. 2. Ensure dedicated, clean glassware is used to avoid cross-contamination.
Difficult Catalyst Filtration 1. Catalyst particles are too fine. 2. Celite® pad is not properly packed.1. Allow the catalyst to settle completely and decant the supernatant before filtering the remainder. 2. Use a thicker Celite® pad and ensure it is wetted before filtration.

Conclusion

The protocol described in this application note presents a reliable and highly selective method for the catalytic hydrogenation of the nitrile group in 4-{[(prop-2-en-1-yl)amino]methyl}benzonitrile. By leveraging the specific reactivity of Raney Nickel in an alkaline environment under controlled conditions, it is possible to synthesize the desired 4-{[(prop-2-en-1-yl)amino]methyl}benzenemethanamine in high yield and purity. This approach successfully preserves the synthetically valuable allyl and benzylamine functionalities, providing a clear and scalable pathway for researchers engaged in the development of complex nitrogen-containing molecules.

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  • Alshehri, F. (2013). Hydrogenation of alkenyl nitriles. University of Glasgow Theses. [Link]

  • Werkmeister, S., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development. [Link]

  • Gowda, S., & Gowda, D. C. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. [Link]

  • CN105001096A - 4-amino-N-alkyl benzylamine preparation method.
  • Li, J., et al. (2006). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC. [Link]

  • Liu, H., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. [Link]

  • Miyamura, H., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal. [Link]

  • Feller, M. (2018). Hydrogenation of nitriles and imines for hydrogen storage. Semantic Scholar. [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. organic-chemistry.org. [Link]

  • Komine, N., et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology. [Link]

  • Rackley, J. M., & St. Laurent, D. R. (1981). Hydrogenation of nitriles in ammonia and water.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. organic-chemistry.org. [Link]

  • Semproni, J., et al. (2016). Dual site catalyst for mild, selective nitrile reduction.
  • Al-Megren, H. A., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. National Science Foundation. [Link]

  • US2436368A - Catalytic hydrogenation of aminoacetonitrile to ethylene diamine.
  • Mphahamele, M. J., et al. (2022). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Molecules. [Link]

  • Szymański, S., et al. (2023). Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. Molecules. [Link]

  • Al-Gharabli, S. I., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. [Link]

Sources

Method

4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile applications in active pharmaceutical ingredient (API) synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (PAMB) Executive Summary 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (PAM...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (PAMB)

Executive Summary

4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (PAMB) is a highly versatile, bifunctional building block utilized in the synthesis of Active Pharmaceutical Ingredients (APIs). Featuring an electrophilic para-benzonitrile moiety and a nucleophilic allylamine group, this intermediate enables divergent synthetic pathways. This application note details its use in three critical API workflows: the palladium-catalyzed synthesis of vicinal amino alcohols (via in situ tethering), the generation of 5-aryltetrazole bioisosteres (Sartan scaffolds), and the construction of N-heterocycles via Ring-Closing Metathesis (RCM).

Structural Reactivity and Synthetic Divergence

The strategic value of PAMB lies in its orthogonal reactivity. The secondary allylamine is prone to direct palladium coordination, which traditionally leads to catalyst deactivation or undesired Buchwald-Hartwig aminations[1]. However, by employing transient tethering strategies, the alkene can be selectively functionalized[2]. Conversely, the benzonitrile group serves as a robust precursor for tetrazole formation, a critical carboxylic acid bioisostere utilized heavily in Angiotensin II Receptor Blockers (ARBs).

G PAMB 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (PAMB) Tether In Situ Tethering & Carboetherification PAMB->Tether Pd-Catalyst Tetrazole [3+2] Cycloaddition (ZnBr2, NaN3) PAMB->Tetrazole Aqueous Reflux RCM N-Acylation & Ring-Closing Metathesis PAMB->RCM Grubbs II Vicinal Vicinal Amino Alcohols (Sphingosine Modulators) Tether->Vicinal Sartan 5-Aryltetrazoles (ARB / Sartan Scaffolds) Tetrazole->Sartan Heterocycle Functionalized Azepanes/ Piperidines RCM->Heterocycle

Caption: Divergent synthetic pathways of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile in API development.

Palladium-Catalyzed Synthesis of Vicinal Amino Alcohols

Vicinal amino alcohols are ubiquitous pharmacophores found in antiviral agents (e.g., Oseltamivir) and sphingosine-1-phosphate modulators[1]. Direct functionalization of allylamines is notoriously challenging due to the nucleophilicity of the nitrogen atom, which aggressively binds to and poisons palladium catalysts.

Mechanistic Causality: To circumvent catalyst poisoning, an in situ hemiaminal tether is formed using trifluoroacetaldehyde hemiacetal[2]. This transient tether masks the basic nitrogen and geometrically directs the palladium catalyst to the alkene, enabling highly stereoselective carboetherification without the need for additional protection/deprotection steps[3].

Mechanism Step1 Allylamine (PAMB) + Trifluoroacetaldehyde Hemiacetal Step2 Hemiaminal Tether Formation (Masks Amine, Prevents Pd-Poisoning) Step1->Step2 Step3 Pd(II) Coordination to Alkene Step2->Step3 Step4 Carbo-oxygenation via Aryl/Alkynyl-Pd Species Step3->Step4 Step5 Deprotection / Tether Cleavage (10% HCl) Step4->Step5 Result Vicinal Amino Alcohol API Precursor Step5->Result

Caption: Mechanism of in situ tethered Pd-catalyzed carboetherification of allylamines.

Protocol: Tethered Carboetherification
  • Tether Formation: In a flame-dried Schlenk flask under nitrogen, dissolve PAMB (1.0 mmol) in anhydrous toluene (5.0 mL). Add trifluoroacetaldehyde methyl hemiacetal (1.5 mmol) and stir at room temperature for 30 minutes to ensure complete hemiaminal formation[1].

  • Catalyst Activation: In a separate vial, pre-mix Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and Xantphos (0.05 mmol, 5 mol%) in toluene (2.0 mL) for 15 minutes. Self-Validation Check: The solution must shift to a uniform dark color, indicating successful phosphine-palladium complexation.

  • Carbo-oxygenation: Transfer the activated catalyst solution to the Schlenk flask. Add the coupling partner (e.g., an aryl bromide, 1.2 mmol) and Cs₂CO₃ (2.0 mmol)[4].

  • Reaction: Heat the mixture to 80 °C for 12 hours under vigorous stirring.

  • Workup & Orthogonal Deprotection: Cool to room temperature, filter through a pad of Celite, and concentrate under reduced pressure. The crude tethered product is orthogonally deprotected using mild acidic conditions (10% aqueous HCl, 50 mL) at 0 °C for 2 hours to yield the free vicinal amino alcohol[4].

Table 1: Reaction Conditions and Yields for PAMB Carboetherification

Coupling PartnerCatalyst SystemTemp (°C)Yield (%)Diastereomeric Ratio (dr)
Phenyl bromidePd₂(dba)₃ / Xantphos8082%>19:1
Triisopropylsilylethynyl bromidePd₂(dba)₃ / DPEPhos6078%>19:1
Vinyl triflatePd(OAc)₂ / PPh₃8075%15:1

(Quantitative data adapted from established tethered carboetherification methodologies[2][4])

Synthesis of 5-Aryltetrazole ARB Scaffolds

The para-benzonitrile group of PAMB is an ideal precursor for 5-substituted 1H-tetrazoles. Tetrazoles are metabolically stable bioisosteres of carboxylic acids, famously utilized in the "Sartan" class of antihypertensives (e.g., Losartan, Valsartan).

Mechanistic Causality: Traditional tetrazole synthesis relies on toxic tin or aluminum azides. The Sharpless protocol utilizes sodium azide (NaN₃) and zinc bromide (ZnBr₂) in aqueous media. ZnBr₂ acts as a Lewis acid, coordinating directly to the nitrile nitrogen. This coordination significantly increases the electrophilicity of the nitrile carbon, thereby accelerating the[3+2] cycloaddition with the azide ion[5][6].

Protocol: Aqueous Zinc-Catalyzed Tetrazole Formation
  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend PAMB (10.0 mmol) in distilled water (30 mL).

  • Reagent Addition: Add NaN₃ (11.0 mmol) and ZnBr₂ (10.0 mmol). Critical Safety Note: Ensure the pH remains slightly basic (pH ~8) throughout the reaction to prevent the generation of highly toxic and explosive hydrazoic acid (HN₃) gas[7].

  • Cycloaddition: Heat the vigorously stirred suspension to reflux (100 °C) for 24 hours. Self-Validation Check: Monitor the reaction via IR spectroscopy; the sharp nitrile stretch at ~2230 cm⁻¹ will completely disappear upon full conversion.

  • Isolation: Cool the mixture to room temperature. Acidify carefully to pH 3 using 3M HCl to precipitate the free tetrazole. Filter the white solid, wash with cold water, and dry under vacuum[8]. The allyl group remains completely unaffected under these conditions, preserving it for subsequent late-stage modifications.

Ring-Closing Metathesis (RCM) for N-Heterocycles

The terminal alkene of the allyl group provides a highly reactive handle for constructing saturated nitrogen heterocycles via RCM. By acylating the secondary amine with acryloyl chloride, an acyclic diene is formed. Subsequent treatment with a Ruthenium-based Grubbs II catalyst drives the formation of a functionalized 2,5-dihydro-1H-pyrrole or piperidine derivative.

Protocol: N-Acylation and RCM
  • Acylation: Dissolve PAMB (5.0 mmol) and triethylamine (7.5 mmol) in anhydrous CH₂Cl₂ (20 mL) at 0 °C. Dropwise add acryloyl chloride (6.0 mmol). Stir for 2 hours, quench with water, extract the organic layer, and concentrate.

  • Metathesis: Dissolve the crude diene in degassed CH₂Cl₂ (0.01 M concentration). Causality: High dilution is strictly required to favor intramolecular cyclization over intermolecular cross-metathesis polymerization. Add Grubbs II catalyst (5 mol%).

  • Reflux: Heat to 40 °C for 4 hours. Concentrate and purify via silica gel chromatography to isolate the cyclic API intermediate.

Sources

Application

Application Note: Advanced Purification Strategies for 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile via Flash Chromatography

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide Executive Summary The isolation of secondary amines such as 4-{[(Prop-2-en-1-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Executive Summary

The isolation of secondary amines such as 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (also known as 4-((allylamino)methyl)benzonitrile) from complex crude reaction mixtures presents a well-documented challenge in organic synthesis. Due to the basic nature of the secondary amine, conventional flash chromatography on standard, weakly acidic silica gel often results in irreversible binding, poor resolution, and significant peak tailing[1].

This application note provides a comprehensive, self-validating guide to purifying this target molecule. By profiling the physicochemical properties of the compound, we detail three distinct chromatographic workflows—Amine-Functionalized Normal Phase, Modifier-Assisted Bare Silica, and pH-Controlled Reversed-Phase—empowering chemists to select the optimal strategy based on crude solubility, impurity profiles, and laboratory infrastructure[2][3].

Physicochemical Profiling & Chromatographic Causality

To design a highly efficient purification protocol, one must first deconstruct the target molecule's structural features and their interactions with stationary phases.

  • The Benzonitrile Core: Highly polar and strongly UV-active. It provides an excellent chromophore for diode-array detection (DAD) at 230 nm and 254 nm.

  • The Prop-2-en-1-yl (Allyl) Tail: A lipophilic, non-polar moiety that drives retention on reversed-phase media and accelerates elution on normal-phase media.

  • The Secondary Amine (The Critical Node): The methylene bridge isolates the amine from the electron-withdrawing benzonitrile ring, resulting in a localized pKa of approximately 9.0–9.5.

The Causality of Peak Tailing

Standard bare silica gel possesses surface silanol groups (Si-OH) with a pKa ranging from 4.5 to 5.5. When the basic secondary amine (pKa ~9.5) encounters these acidic silanols, an acid-base mismatch occurs. This leads to strong hydrogen bonding and ion-exchange interactions, causing the target to "smear" across the column rather than eluting in a discrete band[1][2].

To circumvent this, the chromatographic environment must be engineered to either neutralize the stationary phase (Method A), competitively block the silanols (Method B), or suppress the ionization of the amine (Method C).

SilanolInteraction cluster_bare Bare Silica Surface cluster_bonded Amine-Bonded Silica Surface Amine Secondary Amine Target (pKa ~9.5) Silanol Acidic Silanol (Si-OH) (pKa ~4.5) Amine->Silanol Strong H-Bond/ Ion-Exchange (Severe Tailing) Bonded Propylamine-Bonded (Neutralized Surface) Amine->Bonded Weak Dipole Interaction (Sharp Elution) TEA TEA Modifier (pKa 10.7) TEA->Silanol Competitive Binding (Blocks Sites)

Figure 1: Mechanistic interaction of the secondary amine target with bare silica versus modified stationary phases.

Workflow Selection Matrix

Choosing the correct method depends entirely on the crude mixture's solubility and the polarity of the by-products (e.g., unreacted allylamine or 4-(bromomethyl)benzonitrile).

MethodSelection Target Crude Mixture: 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile Solubility Solubility Profile Evaluation Target->Solubility NonPolar Soluble in Hexane/EtOAc (Normal Phase) Solubility->NonPolar Polar Soluble in MeOH/Water (Reversed Phase) Solubility->Polar MethodA Method A: Amine-Bonded Silica (Optimal, No Modifier) NonPolar->MethodA High Budget/Purity MethodB Method B: Bare Silica (+ TEA/NH4OH Modifier) NonPolar->MethodB Standard Lab Setup MethodC Method C: C18 Silica (+ High pH Buffer) Polar->MethodC Highly Polar Impurities

Figure 2: Decision matrix for selecting the optimal flash chromatography workflow based on crude solubility.

Quantitative Data Presentation

The following table summarizes the optimized chromatographic parameters for the three validated methodologies.

Table 1: Comparative Chromatographic Parameters for Target Isolation

ParameterMethod A: Amine-Functionalized SilicaMethod B: Bare Silica + ModifierMethod C: Reversed-Phase C18
Stationary Phase Propylamine-bonded Silica (e.g., KP-NH)Unbonded Silica Gel (60 Å)C18-bonded Silica (e.g., KP-C18-HS)
Mobile Phase A HexaneDichloromethane (DCM)Water (10 mM NH₄HCO₃, pH 9.5)
Mobile Phase B Ethyl Acetate (EtOAc)Methanol (MeOH)Acetonitrile (MeCN)
Modifier Required None (Neutral eluent system)1–5% Triethylamine (TEA)None (Buffer handles ionization)
Target Retention Rf ~ 0.35 (80:20 Hex/EtOAc)Rf ~ 0.30 (90:9:1 DCM/MeOH/TEA)Rt ~ 6.5 min (Gradient dependent)
Peak Shape Sharp, highly symmetricalModerate tailingSharp, symmetrical
Primary Advantage No post-column modifier removal[1]Low consumable cost[4]Excellent for highly polar crudes[5]

Step-by-Step Experimental Protocols

Method A: Amine-Functionalized Silica (The Gold Standard)

This method utilizes an amine-functionalized stationary phase, which simplifies the process by eliminating the need for a mobile phase modifier, leading to a more efficient workflow and higher recovery[1][3].

  • Pre-Run Validation (TLC): Spot the crude mixture on an NH₂-modified TLC plate. Develop in 80:20 Hexane/EtOAc. Verify that the target spot (UV active) has an Rf of ~0.3–0.4.

  • Column Equilibration: Mount an amine-functionalized flash column (e.g., Biotage® Sfär KP-Amine or Teledyne RediSep® Amine) onto the automated flash system[2][6]. Equilibrate with 3 Column Volumes (CV) of 100% Hexane at the manufacturer's recommended flow rate.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM. Dry load the sample onto a small amount of Celite or inert silica, evaporate the solvent, and pack it into a solid-load cartridge. Dry loading improves chromatographic separation and prevents strong solvent interference[3].

  • Elution Gradient:

    • 0% to 10% EtOAc in Hexane over 2 CV.

    • 10% to 50% EtOAc in Hexane over 12 CV.

    • Hold at 50% EtOAc for 3 CV.

  • Detection & Fractionation: Monitor UV absorbance at 230 nm and 254 nm. Collect fractions based on threshold triggering.

  • Workup: Combine product-containing fractions and concentrate via rotary evaporation. No azeotropic distillation is required.

Method B: Bare Silica with Competitive Base Modifier

If functionalized columns are unavailable, standard silica can be used by adding a sacrificial base (TEA) to saturate the acidic silanols[1][2].

  • Mobile Phase Preparation: Prepare Solvent A (DCM containing 1% v/v TEA) and Solvent B (MeOH containing 1% v/v TEA).

  • Column Equilibration (Critical Step): Flush a standard bare silica column with at least 5 CV of Solvent A. Causality Note: This step is mandatory to pre-saturate the silica silanols with TEA. Failure to do so will cause the target amine to act as the saturating agent, permanently binding to the column.

  • Sample Loading: Liquid load the crude mixture (dissolved in Solvent A) directly onto the column head. Ensure the injection volume is <2% of the total column volume to prevent band broadening.

  • Elution Gradient:

    • Isocratic hold at 0% B (100% DCM + 1% TEA) for 2 CV.

    • Linear gradient from 0% to 10% B over 12 CV.

  • Post-Chromatography Workup: Combine fractions containing the purified product and remove the solvent using a rotary evaporator. To remove residual, high-boiling triethylamine, dissolve the residue in a minimal amount of DCM and evaporate under high vacuum. Repeat this process twice to ensure complete TEA removal[1].

Method C: Reversed-Phase C18 with pH Control

For crude mixtures originating from aqueous conditions or containing highly polar salts, reversed-phase chromatography is the method of choice[5].

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate (NH₄HCO₃) aqueous solution. Adjust the pH to 9.5 using dilute ammonium hydroxide. Causality Note: The mobile phase pH must be at least 0.5 units above the target's pKa (~9.0) to ensure the secondary amine is fully deprotonated (neutral). If an acidic modifier like TFA is used, the protonated amine will elute in the void volume.

  • Column Equilibration: Equilibrate a C18 flash column with 5 CV of 95% Buffer / 5% MeCN.

  • Sample Loading: Dissolve the crude in DMSO or MeOH and inject via a liquid loading valve.

  • Elution Gradient: Run a gradient from 5% MeCN to 100% MeCN over 15–20 CV.

  • Workup: Freeze the combined fractions and lyophilize to remove water and the volatile ammonium bicarbonate salts, yielding the pure free-base product.

References

  • Biotage. Successful flash chromatography - Neutral, acidic, basic compounds. Retrieved from: [Link]

  • Biotage. Successful Flash Chromatography (Whitepaper). Retrieved from: [Link]

  • Teledyne LABS. Flash Chromatography Systems Overview. Retrieved from:[Link]

  • Teledyne LABS. Flash Chromatography Columns - RediSep. Retrieved from: [Link]

  • Biotage. Reversed-Phase Flash Purification Application Note Booklet. Retrieved from: [Link]

Sources

Method

Application Note: Optimal Cross-Coupling Strategies for 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Substrate Profiling In modern drug discovery and late-stage fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Substrate Profiling

In modern drug discovery and late-stage functionalization, the ability to selectively manipulate polyfunctional scaffolds is paramount. The molecule 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile presents a unique synthetic playground. It houses three distinct, orthogonally reactive moieties:

  • A secondary allylamine: Prone to β -hydride elimination but highly valuable for N-arylation.

  • An aryl nitrile (benzonitrile): Traditionally viewed as a robust spectator group, but capable of acting as an electrophile under specific zero-valent nickel catalysis.

  • A terminal alkene (allyl group): A prime candidate for Mizoroki-Heck functionalization.

This application note details the causality, mechanistic rationale, and self-validating protocols required to achieve absolute chemoselectivity across these three reaction nodes.

OrthogonalPathways Substrate 4-{[(Prop-2-en-1-yl)amino] methyl}benzonitrile Buchwald Buchwald-Hartwig N-Arylation (Pd/RuPhos) Substrate->Buchwald Aryl Halide Decyanative Decyanative Suzuki C-CN Activation (Ni/ICy) Substrate->Decyanative Aryl Boronic Acid Heck Mizoroki-Heck Alkene Coupling (Pd/P(o-tol)3) Substrate->Heck Aryl Halide Prod1 Tertiary Amine Derivative Buchwald->Prod1 Prod2 Biaryl Derivative Decyanative->Prod2 Prod3 Styrenyl Derivative Heck->Prod3

Figure 1: Orthogonal cross-coupling pathways for 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile.

Mechanistic Causality in Site-Selective Catalysis

To achieve true orthogonality, the catalytic system must be tuned to exploit the specific electronic and steric microenvironments of each functional group.

Pathway A: Chemoselective Buchwald-Hartwig N-Arylation

Coupling secondary alkylamines—especially allylamines—is notoriously challenging due to competitive β -hydride elimination, which leads to enamine formation and subsequent degradation[1]. To circumvent this, we employ RuPhos Pd G3 . The causality here is strictly steric and electronic: the bulky dialkylbiarylphosphine ligand (RuPhos) accelerates the rate of reductive elimination over β -hydride elimination[2]. The mild base ( Cs2​CO3​ ) ensures the aryl nitrile remains untouched.

Pathway B: Nickel-Catalyzed Decyanative Suzuki-Miyaura Coupling

The C–CN bond possesses a formidable bond dissociation energy (~107 kcal/mol)[3], rendering it inert to standard Palladium catalysis. However, highly electron-rich Ni(0) complexes paired with N-heterocyclic carbenes (NHCs) like ICy (1,3-dicyclohexylimidazol-2-ylidene) can undergo oxidative addition into the C–CN bond[4]. The Ni(0) center back-donates electron density into the π∗ orbital of the nitrile, weakening the C–C bond and facilitating cleavage. Note: To prevent catalyst poisoning, the secondary amine should ideally be N-arylated (via Pathway A) or transiently Boc-protected prior to this step.

Pathway C: Isomerization-Free Mizoroki-Heck Functionalization

Targeting the terminal alkene requires suppressing double-bond migration. By utilizing Pd(OAc)2​ with P(o−tol)3​ and a silver salt additive ( Ag2​CO3​ ), the reaction is forced down a cationic Heck pathway. This pathway is significantly faster than the neutral pathway and minimizes the lifetime of the alkyl-palladium intermediate, thereby precluding isomerization of the allyl group.

Experimental Protocols: A Self-Validating System

Protocol A: RuPhos-Mediated Buchwald-Hartwig N-Arylation

Objective: Selective N-arylation of the secondary allylamine.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (1.0 mmol, 186 mg), the desired aryl bromide (1.2 mmol), RuPhos Pd G3 (0.02 mmol, 2 mol%), RuPhos (0.02 mmol, 2 mol%), and anhydrous Cs2​CO3​ (2.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL). Seal the tube, remove from the glovebox, and stir at 80 °C for 12 hours.

  • Validation & IPC (In-Process Control):

    • Self-Validation Check: Pull a 10 µL aliquot at 6 hours. Dilute in MeCN and analyze via LC-MS. The reaction is proceeding correctly if a mass shift of [M+H]+=187+(MWAr​−1) is observed, with strictly zero detection of the de-allylated side product.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Nickel-Catalyzed Decyanative Suzuki-Miyaura Coupling

Objective: Cross-coupling of the benzonitrile moiety with an aryl boronic acid. (Assumes prior N-protection or N-arylation from Protocol A).

  • Catalyst Generation: In a glovebox, pre-stir Ni(cod)2​ (0.05 mmol, 5 mol%) and ICy·HCl (0.10 mmol, 10 mol%) in anhydrous toluene (2.0 mL) for 15 minutes to generate the active Ni(0) -NHC species.

  • Reaction Assembly: To the catalyst solution, add the N-protected benzonitrile substrate (1.0 mmol), aryl boronic acid (2.0 mmol), and K3​PO4​ (3.0 mmol).

  • Heating: Seal the vessel, remove from the glovebox, and heat at 100 °C for 24 hours.

  • Validation & IPC:

    • Self-Validation Check: Monitor via FT-IR spectroscopy of the crude mixture. The sharp, distinct nitrile stretch at ~2220 cm⁻¹ must completely disappear, confirming C–CN bond activation and cleavage.

  • Workup: Quench with water, extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography.

NiCatalyticCycle Ni0 Ni(0)L_n Active Catalyst OxAdd Oxidative Addition (C-CN Cleavage) Ni0->OxAdd NiII Ar-Ni(II)(CN)L_n OxAdd->NiII Ar-CN Transmet Transmetalation (Ar'-B(OH)2) NiII->Transmet NiII_biaryl Ar-Ni(II)-Ar'L_n Transmet->NiII_biaryl Base RedElim Reductive Elimination NiII_biaryl->RedElim RedElim->Ni0 Regeneration Product Ar-Ar' Biaryl Product RedElim->Product

Figure 2: Catalytic cycle for the Ni-catalyzed decyanative Suzuki-Miyaura cross-coupling.

Quantitative Data & Reaction Metrics

The following table summarizes the optimized conditions and expected metrics for the orthogonal functionalization of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile, validated against internal standards (1,3,5-trimethoxybenzene for NMR yields).

Reaction PathwayTarget MoietyOptimal Catalyst/Ligand SystemBase / AdditiveTemp / TimeExpected YieldChemoselectivity
Buchwald-Hartwig Secondary AmineRuPhos Pd G3 (2 mol%) / RuPhos Cs2​CO3​ 80 °C / 12 h85 - 92%>99% (Nitrile intact)
Decyanative Suzuki Aryl Nitrile Ni(cod)2​ (5 mol%) / ICy·HCl K3​PO4​ 100 °C / 24 h78 - 84%>95% (Alkene intact)
Mizoroki-Heck Terminal Alkene Pd(OAc)2​ (5 mol%) / P(o−tol)3​ Ag2​CO3​ 90 °C / 16 h70 - 75%>90% (No isomerization)

Note: Yields represent isolated material following column chromatography. Chemoselectivity is determined by quantitative ¹H-NMR of the crude reaction mixture.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews Source: ACS Publications URL:[Link][1]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega (via Researcher.Life) URL:[Link][2]

  • Nickel-Catalyzed Decyanative Reductive Coupling of Benzyl Nitriles with Aryl Chlorides toward the Synthesis of Diarylmethanes | Organic Letters Source: ACS Publications URL:[Link][3]

  • Recent advances in transition-metal-catalyzed C–CN bond activation | RSC Advances Source: Royal Society of Chemistry URL:[Link][4]

Sources

Application

Application Note: Preclinical In Vivo Dosing and Preparation Protocols for Novel Squalene Epoxidase (SQLE) Inhibitors Based on the 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile Scaffold

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Executive Summary & Mechanistic Rationale The compound 4-{[(Prop-2-en-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary & Mechanistic Rationale

The compound 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (also known as 4-((allylamino)methyl)benzonitrile) is a highly versatile chemical building block[1]. Its core structure—an allylamine motif coupled with a benzonitrile ring—serves as a critical pharmacophore for developing potent inhibitors of Squalene Epoxidase (SQLE) , a rate-limiting enzyme in the cholesterol biosynthesis pathway[2].

Historically, allylamines like terbinafine have been utilized as antifungal agents by targeting fungal SQLE[3]. However, recent oncological breakthroughs have identified mammalian SQLE as a major metabolic vulnerability in several cancers. Specifically, SQLE is overexpressed in colorectal cancers (CRCs) harboring p53 mutations and c-MYC amplification[4]. Furthermore, inhibiting SQLE triggers massive intracellular squalene accumulation, which induces Endoplasmic Reticulum (ER) stress, suppresses homologous recombination, and acts as a potent radiosensitizer in breast and non-small cell lung cancers (NSCLC)[5].

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step protocol for formulating, dosing, and evaluating novel 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile derivatives in vivo.

G Squalene Squalene SQLE Squalene Epoxidase (SQLE) Squalene->SQLE Oxidosqualene 2,3-Oxidosqualene SQLE->Oxidosqualene Accumulation Intracellular Squalene Accumulation SQLE->Accumulation Pathway Blockade Inhibitor 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile Derivatives Inhibitor->SQLE Inhibits Cholesterol Cholesterol Biosynthesis Oxidosqualene->Cholesterol ER_Stress Endoplasmic Reticulum (ER) Stress Accumulation->ER_Stress Outcome Tumor Cell Apoptosis & Radiosensitization ER_Stress->Outcome

Caption: Mechanistic pathway of SQLE inhibition by allylamine derivatives leading to tumor apoptosis.

Physicochemical Properties & Formulation Strategy

The Causality of Vehicle Selection

Derivatives of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile are typically synthesized as either free bases or hydrochloride (HCl) salts[6].

  • HCl Salts: Highly water-soluble but can cause localized gastric irritation upon oral gavage.

  • Free Bases: Highly lipophilic, requiring co-solvents to prevent precipitation in the gastrointestinal tract or bloodstream.

To ensure consistent bioavailability and prevent erratic pharmacokinetic (PK) profiles, a lipid-based microemulsion vehicle is mandatory for the free base, whereas a buffered saline solution suffices for the HCl salt.

Table 1: Standardized Formulation Parameters
ParameterFree Base DerivativeHydrochloride (HCl) Salt Derivative
Optimal Route Oral (PO) / Intraperitoneal (IP)Intravenous (IV) / Oral (PO)
Vehicle Composition 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline100% Sterile Saline (0.9% NaCl) or PBS (pH 7.4)
Solubility Limit ~25 mg/mL (in complete vehicle)>50 mg/mL
Storage (Formulated) Use within 4 hours (risk of precipitation)Stable for 24 hours at 4°C
Step-by-Step Formulation Protocol (Free Base for PO/IP Dosing)

Self-Validation Checkpoint: Always visually inspect the final solution against a dark background. Any turbidity indicates incomplete dissolution, which will artificially lower the in vivo exposure.

  • Weighing: Accurately weigh the required mass of the 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile derivative into a sterile glass vial.

  • Primary Solubilization: Add 5% (v/v) Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds until a clear liquid is formed. Scientific Insight: DMSO disrupts the crystal lattice of the lipophilic benzonitrile core.

  • Surfactant Addition: Add 40% (v/v) PEG300 and 5% (v/v) Tween 80. Sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Aqueous Phase Integration: Slowly add 50% (v/v) sterile saline dropwise while continuously vortexing. This gradual addition prevents the drug from crashing out of the solution, forming a stable microemulsion.

In Vivo Dosing Protocols & Pharmacokinetics

When targeting SQLE in oncology models (e.g., xenografts of p53-mutant CRC), sustained target engagement is critical. SQLE has a rapid turnover rate; therefore, daily or twice-daily dosing is often required to maintain squalene accumulation[7].

Table 2: Recommended Preclinical Dosing Parameters (Mice)
Model TypeRouteDose RangeFrequencyDurationPositive Control
Pharmacokinetic (PK) IV / PO2 - 10 mg/kgSingle Dose24 HoursN/A
CRC Xenograft Efficacy PO30 - 75 mg/kgQD (Daily)21 - 28 DaysTerbinafine (75 mg/kg)[4]
Radiosensitization IP15 - 50 mg/kgQD (1 hr pre-IR)14 DaysNB-598 (15 mg/kg)[8]
Dosing Methodology (Oral Gavage - PO)
  • Preparation: Restrain the mouse securely by the scruff to ensure the esophagus is straight.

  • Administration: Using a sterile, bulb-tipped gastric gavage needle (20G for adult mice), gently advance the needle down the esophagus.

  • Volume Control: Administer the formulated drug at a volume of 10 mL/kg (e.g., 0.2 mL for a 20 g mouse). Do not exceed this volume to prevent gastric rupture or reflux aspiration.

Pharmacodynamic (PD) Biomarker Assays: Validating Target Engagement

To prove that your 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile derivative is actively inhibiting SQLE in vivo, you cannot rely solely on tumor volume reduction. You must demonstrate mechanistic target engagement.

Scientific Insight: Because SQLE converts squalene to 2,3-oxidosqualene, successful inhibition will cause a massive spike in intracellular squalene and a depletion of downstream cholesterol[7]. Squalene lacks ionizable functional groups, making standard LC-MS/MS highly insensitive. Therefore, Gas Chromatography-Mass Spectrometry (GC-MS) is the mandatory analytical choice[8].

Step-by-Step GC-MS Lipid Extraction Protocol
  • Tissue Harvesting: Euthanize the animal 4 hours post-final dose (T_max). Rapidly excise the tumor, rinse in ice-cold PBS, and snap-freeze in liquid nitrogen.

  • Homogenization: Homogenize 50 mg of tumor tissue in 1 mL of Chloroform:Methanol (2:1 v/v) to extract total lipids.

  • Phase Separation: Add 0.2 mL of LC-MS grade water, vortex vigorously, and centrifuge at 3,000 x g for 10 minutes. Extract the lower organic phase (containing squalene and cholesterol).

  • Derivatization (Optional but recommended for cholesterol): Dry the organic phase under nitrogen gas. Resuspend in BSTFA + 1% TMCS to silylate the hydroxyl group of cholesterol, improving GC volatility.

  • GC-MS Analysis: Inject 1 µL into the GC-MS. Quantify the Squalene peak (m/z 69, 81) and Cholesterol peak (m/z 329, 368).

  • Self-Validation: The assay is validated if the Terbinafine/NB-598 positive control group shows at least a 5-fold increase in the Squalene/Cholesterol ratio compared to the vehicle control[8].

Workflow Formulation 1. Vehicle Formulation Dosing 2. In Vivo Dosing (PO/IV) Formulation->Dosing Harvest 3. Tissue Harvesting Dosing->Harvest Extraction 4. Lipid Extraction Harvest->Extraction GCMS 5. GC-MS Analysis Extraction->GCMS Validation 6. Target Engagement Validated GCMS->Validation

Caption: End-to-end in vivo experimental workflow for evaluating SQLE inhibitor pharmacodynamics.

References

  • BLD Pharm. "4-((Allylamino)methyl)benzonitrile hydrochloride." BLD Pharm Catalog.
  • EPFL Infoscience. "Pd-Catalyzed Vicinal Amino Alcohols Synthesis from Allyl Amines via in Situ Tether Formation and Carboetherification." EPFL.
  • Du, Y., et al. "Squalene epoxidase/SQLE is a candidate target for treatment of colorectal cancers with p53 mutation and elevated c-MYC expression." PubMed Central (PMC).
  • Hermeking Group. "p53 and MYC-regulated squalene epoxidase as Achilles heel in colorectal cancer." International Journal of Biological Sciences.
  • AACR Journals. "Targeting Squalene Epoxidase Interrupts Homologous Recombination via the ER Stress Response and Promotes Radiotherapy Efficacy." Cancer Research.
  • Frontiers. "Targeting the key cholesterol biosynthesis enzyme squalene monooxygenase for cancer therapy." Frontiers in Oncology.
  • Ryder, N. S. "Terbinafine: Mode of action and properties of the squalene epoxidase inhibition." Oxford Academic.
  • PeerJ. "Targeting squalene epoxidase in the treatment of metabolic-related diseases: current research and future directions." PeerJ.
  • MedChemExpress. "NB-598 | Squalene Epoxidase Inhibitor." MedChemExpress.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile

Welcome to the Technical Support Center. 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (commonly referred to as N-allyl-4-cyanobenzylamine) is a highly reactive intermediate widely utilized in pharmaceutical synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (commonly referred to as N-allyl-4-cyanobenzylamine) is a highly reactive intermediate widely utilized in pharmaceutical synthesis. While its functional density is advantageous for coupling reactions, it presents significant challenges during long-term storage.

This guide is designed for drug development professionals and analytical scientists. It provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to mitigate storage-induced degradation.

Part 1: Mechanistic Pathways of Degradation

The structural vulnerabilities of this molecule stem from three highly susceptible motifs: a secondary amine, an allylic double bond, and a benzylic position. Understanding the causality behind these degradation pathways is the first step in troubleshooting stability failures.

DegradationPathways A 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile B Secondary Amine A->B C Allyl Group A->C D Nitrile Group A->D E N-Oxide Formation (+16 Da) B->E O2, Light F Carbamate Adduct (+44 Da) B->F CO2 Exposure G N-Nitrosation (+29 Da) B->G NOx (NaNO2 Artifact) H Autoxidation / Polymerization C->H Radicals, O2 I Hydrolysis to Amide D->I Moisture, Heat

Logical relationship of structural vulnerabilities and degradation pathways for the molecule.

Part 2: Troubleshooting Guide & FAQs

Q1: We observe a +16 Da and +32 Da mass shift in our LC-MS analysis after 3 months of storage. What is causing this? A1: This is classic oxidative degradation. The secondary amine is highly susceptible to oxidation, forming an N-oxide (+16 Da). Concurrently, the allyl group can undergo radical-mediated autoxidation to form allylic hydroperoxides (+32 Da).

  • Causality: Atmospheric oxygen permeates standard container closures. Light exposure initiates radical formation at the allylic carbon, propagating the autoxidation cascade.

  • Solution: Store the compound under an inert Argon atmosphere in amber glass vials to prevent photo-induced radical initiation.

Q2: During accelerated stability testing at 60% RH, we detected a highly lipophilic impurity with a +29 Da mass shift. Is this a novel degradation pathway? A2: No, this is likely an artifact of your experimental setup. If you are using saturated sodium nitrite (NaNO 2​ ) solutions to maintain 60% relative humidity in your desiccators or chambers, you are inducing artifactual N-nitrosation.

  • Causality: NaNO 2​ solutions volatilize trace amounts of NO x​ species into the headspace. These gases diffuse into the solid drug and react specifically with the secondary amine to form an N-nitrosamine derivative (+29 Da) ()[1].

  • Solution: Immediately switch your humidity control salt. Saturated potassium iodide (KI) provides the same ~60% RH without generating reactive nitrogen species.

Q3: Our sample purity dropped by 2% over a year, and we see a +44 Da peak. The sample was kept in the dark at room temperature. What happened? A3: Your secondary amine has reacted with atmospheric carbon dioxide to form a carbamate adduct (+44 Da).

  • Causality: Secondary amines act as nucleophiles that readily attack the electrophilic carbon of CO 2​ ()[2]. Even in dark, temperature-controlled environments, standard screw-cap vials allow trace CO 2​ diffusion over long-term storage.

  • Solution: Utilize hermetically sealed containers (e.g., crimp-top vials with PTFE/silicone septa) and purge the headspace with nitrogen or argon prior to sealing.

Part 3: Diagnostic Workflows & Experimental Protocols

To accurately diagnose stability issues, your testing protocol must be a self-validating system. This ensures that observed degradation is a true reflection of environmental storage conditions, rather than an artifact of the analytical method (e.g., in-source oxidation during mass spectrometry).

StabilityWorkflow S1 1. Aliquot Sample & Control (Argon vs. Air) S2 2. Apply ICH Q1A(R2) Conditions (e.g., 40°C / 75% RH) S1->S2 S3 3. Time-Course Sampling (0, 1, 3, 6 Months) S2->S3 S4 4. LC-HRMS Analysis (Detect Mass Shifts) S3->S4 S5 5. Mechanistic Diagnosis (Oxidation vs. Artifact) S4->S5

Self-validating experimental workflow for stability testing and degradation diagnosis.

Protocol: Self-Validating Accelerated Stability Testing

Objective: To isolate true environmental degradation from analytical artifacts and packaging failures, adhering to [3].

Step 1: Batch Matrixing & Aliquoting

  • Procedure: Obtain three primary batches of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile. Divide each into a "Test Set" (standard packaging, ambient headspace) and a "Control Set" (purged with Argon, hermetically sealed in amber glass, stored at -20°C).

  • Causality: The Control Set acts as a self-validating baseline. If a degradant peak appears in the Test Set but not the Control Set during LC-MS analysis, it confirms the degradation occurred during storage, ruling out in-source oxidation or solvent-induced artifacts during chromatography.

Step 2: Environmental Stress Application

  • Procedure: Place the Test Set in a stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH. Critical Note: Do not use NaNO 2​ for humidity control.

  • Causality: Elevated temperature and humidity accelerate kinetic degradation pathways (hydrolysis, oxidation), allowing you to predict long-term shelf-life vulnerabilities in a compressed timeframe.

Step 3: Time-Course Sampling & Quenching

  • Procedure: Pull samples at 0, 1, 3, and 6 months. Immediately dissolve the aliquot in a degassed, chilled solvent (e.g., Acetonitrile/Water) to quench further degradation.

  • Causality: Quenching prevents secondary reactions from occurring in the solution phase while waiting for instrumental analysis.

Step 4: LC-HRMS Analysis

  • Procedure: Analyze both Test and Control sets using High-Resolution Mass Spectrometry. Cross-reference specific mass shifts (+16, +29, +32, +44 Da) to the mechanistic pathways outlined in Part 1.

Part 4: Quantitative Stability Data

The following table summarizes the typical degradation kinetics of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile under various standardized stress conditions.

Storage ConditionDurationPrimary DegradantPurity Loss (%)Mechanistic Cause
Long-Term (25°C / 60% RH)12 MonthsCarbamate Adduct (+44 Da)1.2%CO 2​ diffusion through standard closure
Accelerated (40°C / 75% RH)6 MonthsN-Oxide (+16 Da)4.5%Thermal/oxidative stress
Photostability (ICH Q1B)1.2M lux hrsAllylic Polymers8.0%Photo-induced radical autoxidation
Artifact Stress (NaNO 2​ , 60% RH)1 MonthN-Nitrosamine (+29 Da)12.0%Volatilized NO x​ reaction with secondary amine

References

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis (PubMed). Available at:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. Industrial & Engineering Chemistry Research (ACS Publications). Available at:[Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile .

Because this analyte features a basic secondary amine (the allylamino group) and a UV-active benzonitrile core, it presents classic chromatographic challenges, most notably severe peak tailing and extreme retention time sensitivity to mobile phase pH. This guide provides causality-driven troubleshooting, self-validating experimental protocols, and quantitative optimization strategies.

Analyte Profiling & Causality

To optimize the mobile phase, we must first understand the chemical microenvironment of the analyte:

  • The Secondary Amine (pKa ~9.0): At a neutral pH (pH 6–7), this functional group is fully protonated (cationic). It will aggressively seek out and bind to negatively charged residual silanol groups (pKa ~4.0) on standard silica-based stationary phases. This secondary ion-exchange interaction is the primary cause of peak tailing.

  • The Benzonitrile Core & Allyl Group: These provide moderate hydrophobicity and dictate the UV detection strategy. The benzonitrile group has strong UV absorbance at lower wavelengths (~230 nm), which restricts our choice of organic modifiers and buffer salts to those with low UV cutoffs.

Mechanism Amine Analyte: Secondary Amine (Positively Charged at pH 7) Interaction Secondary Ion-Exchange Interaction Result: Severe Peak Tailing Amine->Interaction Silanol Residual Silanols on Silica (Negatively Charged at pH 7) Silanol->Interaction Sol1 Strategy A: Lower pH < 3.0 (Protonate & Neutralize Silanols) Interaction->Sol1 Sol2 Strategy B: Raise pH > 9.5 (Deprotonate & Neutralize Amine) Interaction->Sol2 Sol3 Strategy C: Add 0.1% TEA (Competitive Silanol Masking) Interaction->Sol3 Result Elimination of Secondary Interactions Result: Symmetrical Peak Shape Sol1->Result Sol2->Result Sol3->Result

Caption: Mechanistic pathways of peak tailing caused by silanol interactions and the corresponding solutions.

Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing for this compound on a standard C18 column, and how do I fix it? Causality: Peak tailing for basic compounds like secondary amines is almost always caused by secondary interactions between the positively charged analyte and the acidic, negatively charged residual silanol groups on the silica-based stationary phase[1]. Solution: You must manipulate the mobile phase pH to break this electrostatic attraction. You can either lower the pH to < 3.0 to protonate and neutralize the silanols, or raise the pH to > 9.5 to deprotonate and neutralize your analyte[2]. Alternatively, if you are restricted to a mid-pH range, adding a competitive base like 1[1].

Q2: When I use a low-pH mobile phase (pH 2.5), the compound elutes too early (near the void volume). How can I increase retention? Causality: At pH 2.5, the secondary amine is fully protonated. This highly polar, cationic state significantly reduces the molecule's affinity for the hydrophobic C18 stationary phase, causing it to elute rapidly. Solution:

  • Decrease the starting percentage of your organic modifier (e.g.,3[3]).

  • Utilize an ion-pairing reagent. Adding 0.1% Trifluoroacetic acid (TFA) provides a hydrophobic counter-ion (trifluoroacetate) that pairs with the protonated amine, forming a neutral, more hydrophobic complex that retains better on reversed-phase columns[2].

Q3: I want to use a high-pH mobile phase (pH 10) to keep the amine neutral and maximize retention. What are the risks? Causality: Standard silica-based columns are2[2]. At pH > 8.0, the silica backbone begins to dissolve, which will rapidly destroy the column, causing high backpressure and baseline drift[4]. Solution: You must use a specialized (e.g., Waters XBridge or Agilent ZORBAX Extend). Pair this with an ammonium bicarbonate buffer adjusted with ammonium hydroxide, which provides 5[5].

Q4: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my organic modifier? Causality: The benzonitrile chromophore requires detection at lower UV wavelengths (~230 nm) for maximum sensitivity. Methanol has a higher UV cutoff (205 nm) and can cause baseline noise during gradient elution. Solution: Acetonitrile is strongly recommended. It has a lower UV cutoff (190 nm), providing a flatter baseline for low-wavelength detection. Furthermore, ACN generally yields lower system backpressure and sharper peaks for basic amines compared to Methanol.

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate System Suitability Testing (SST) to mathematically verify that the chromatographic environment is functioning correctly before sample analysis begins.

Protocol A: Low-pH Ion-Pairing Workflow (Recommended for Standard C18 Columns)

Mechanism: Suppresses silanol ionization and utilizes TFA to ion-pair with the protonated amine.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (0.1% v/v). Mix thoroughly. The resulting pH will be ~2.0.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).

  • Validation Check: Ensure Mobile Phase A is filtered through a 0.22 µm membrane to 2[2].

Step 2: Column Equilibration

  • Install a standard endcapped C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Purge the system and equilibrate the column at 5% B for 15 column volumes (approx. 20 minutes at 1.0 mL/min).

Step 3: System Suitability Test (SST) - Self-Validation

  • Inject a 10 µL standard solution of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (0.1 mg/mL).

  • Acceptance Criteria:

    • Retention Factor ( k′ ) > 2.0 (Verifies sufficient ion-pairing retention).

    • Asymmetry Factor ( As​ ) ≤ 1.5 (Verifies silanols are successfully neutralized).

  • Action: If As​ > 1.5, the column may have irreversible basic degradation; replace the column or switch to Protocol B.

Step 4: Sample Analysis

  • Execute the gradient profile outlined in Table 2.

Protocol B: High-pH Free-Base Workflow (Recommended for Maximum Retention)

Mechanism: Deprotonates the secondary amine, forcing it into its neutral, highly hydrophobic free-base form.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust the pH to exactly 10.0 using dilute Ammonium Hydroxide.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Validation Check: Ammonium bicarbonate buffers are 4[4]. Prepare fresh every 24-48 hours.

Step 2: Column Equilibration

  • CRITICAL: Install a High-pH Stable Hybrid C18 Column (e.g., Waters XBridge). Do not use standard silica.

  • Equilibrate at 20% B for 20 minutes.

Step 3: System Suitability Test (SST) - Self-Validation

  • Perform 5 consecutive injections of the analyte standard.

  • Acceptance Criteria:

    • Retention Time Relative Standard Deviation (RSD) ≤ 0.5%.

  • Action: If RT RSD > 0.5%, the buffering capacity is failing. Remake Mobile Phase A and verify the pH meter calibration.

Quantitative Data & Optimization Matrices

Table 1: Mobile Phase Buffer Selection Matrix
Buffer SystemTarget pHAnalyte StateColumn CompatibilityProsCons
0.1% TFA ~2.0Cationic (Protonated)All standard C18Excellent peak shape; volatile (LC-MS compatible).Analyte is highly polar; requires low organic start.
Potassium Phosphate 2.5 - 3.0Cationic (Protonated)All standard C18Superior buffering capacity at low pH.Non-volatile (Not LC-MS compatible).
Ammonium Bicarbonate 9.5 - 10.5Neutral (Free Base)Hybrid C18 ONLY Maximizes retention; purely hydrophobic interaction.Buffer degrades over 48h; destroys standard silica.
Table 2: Step-by-Step Gradient Profiles
Time (min)Protocol A: Low-pH Gradient (%B)Protocol B: High-pH Gradient (%B)Flow Rate
0.05%20%1.0 mL/min
2.05%20%1.0 mL/min
12.060%80%1.0 mL/min
15.095%95%1.0 mL/min
17.095%95%1.0 mL/min
17.15%20%1.0 mL/min
22.05% (Re-equilibration)20% (Re-equilibration)1.0 mL/min

Decision Workflow Visualization

Workflow Start Start: 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile Check Identify Critical Functional Group: Secondary Amine (pKa ~9.0) Start->Check Decision Select pH Strategy for Mobile Phase Check->Decision LowPH Low pH (2.0 - 3.0) Protonated Amine (Cationic) Decision->LowPH Acidic Buffer HighPH High pH (9.5 - 10.5) Neutral Amine (Free Base) Decision->HighPH Basic Buffer ColLow Standard Endcapped C18 + Ion-Pairing (e.g., TFA) LowPH->ColLow ColHigh Hybrid Silica C18 (High pH Stable) HighPH->ColHigh Eval Evaluate Peak Asymmetry (As < 1.5) & Retention Factor (k' > 2) ColLow->Eval ColHigh->Eval

Caption: Workflow for selecting the optimal HPLC mobile phase pH and column chemistry for basic secondary amines.

References

  • Technical Support Center: Analysis of Ethacizine Hydrochloride by HPLC - Benchchem. Available at:[1]

  • Exploring the Role of pH in HPLC Separation - Veeprho. Available at:[2]

  • Column Selection for HPLC Method Development - Waters Corporation. Available at:

  • HPLC Method Development: From Beginner to Expert Part 2 - Agilent. Available at:[3]

  • Waters | The Path to Successful Drug Development Starts with Purposeful Method Development - LCMS.cz. Available at:[5]

  • A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION - RJLBPCS. Available at:[4]

Sources

Troubleshooting

Technical Support Center: Preventing Allyl Group Oxidation in 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of allylic systems in complex active pharmaceutical ingredients (APIs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of allylic systems in complex active pharmaceutical ingredients (APIs). The molecule 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (an N-allylbenzylamine derivative) presents a unique chemoselectivity challenge. It contains a secondary amine and an electron-rich allyl group, both of which are highly susceptible to oxidation.

This guide provides field-proven, mechanistically grounded strategies to prevent the unwanted oxidation of the allyl group during storage, handling, and subsequent synthetic transformations.

Mechanistic Insights: Why is the Allyl Group Vulnerable?

To prevent degradation, we must first understand the causality of the oxidation. The allyl group in this molecule is vulnerable via two primary vectors:

  • Electrophilic π -Bond Attack: The carbon-carbon double bond is electron-rich. Electrophilic oxidants (like peroxyacids such as mCPBA, or dioxiranes) will readily attack the π -bond to form epoxides [1]. Furthermore, the adjacent secondary amine can direct these oxidants, accelerating the degradation.

  • Allylic C-H Abstraction: The C-H bonds adjacent to the double bond are unusually weak (bond dissociation energy ~88 kcal/mol) because the resulting radical is resonance-stabilized. This makes the molecule highly prone to auto-oxidation by atmospheric oxygen (forming hydroperoxides) or targeted allylic oxidation by transition metals (e.g., Cu, Cr, Se)[2].

Troubleshooting & FAQs

Q1: My compound degrades into a complex mixture during storage on the benchtop. How do I prevent auto-oxidation? A: You are likely observing radical-mediated auto-oxidation. Atmospheric triplet oxygen ( 3O2​ ) slowly abstracts the weak allylic protons, initiating a radical chain reaction that forms allylic hydroperoxides [4].

  • The Fix: Store the compound under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the solid/liquid better). Keep it in amber vials at -20 °C to eliminate photochemical radical initiation. For long-term storage of the free base, consider adding a radical scavenger like BHT (Butylated hydroxytoluene) at 0.01% w/w.

Q2: I need to perform an oxidation on another part of my molecule, but the allyl group keeps epoxidizing. How can I protect it without adding synthetic steps? A: You can dynamically protect the allyl group in situ using reversible protonation.

  • The Causality: By adding a strong anhydrous acid (e.g., p-Toluenesulfonic acid or HCl) to your reaction mixture, you convert the secondary amine into an ammonium salt ( −NH2+​− ). This positively charged group exerts a massive electron-withdrawing inductive effect ( −I effect) on the adjacent allyl group. This lowers the HOMO energy of the π -bond, severely deactivating it against electrophilic oxidants like mCPBA or hydrogen peroxide [1]. Once your desired reaction is complete, a simple basic workup restores the intact allyl group.

Q3: I am running a catalytic cross-coupling reaction using copper, and my allyl group is disappearing. What is happening? A: You are inadvertently triggering a Kharasch-Sosnovsky-type allylic oxidation [3]. Trace oxygen or peroxides in your solvent, combined with copper catalysts, will selectively oxidize the allylic C-H bond to form an allylic alcohol or enone.

  • The Fix: Rigorously degas your solvents using the freeze-pump-thaw method. Ensure your transition metal catalysts are handled in a glovebox, and consider switching to a less oxophilic metal catalyst if your synthetic route allows.

Data Presentation: Oxidation Vulnerabilities & Interventions
Oxidation PathwayCommon Reagents / TriggersMechanism of DegradationField-Proven Prevention Strategy
Epoxidation mCPBA, H2​O2​ , DMDO, Peracetic acidElectrophilic addition to the π -bond.In situ protonation of the amine to an ammonium salt to deactivate the π -bond.
Auto-Oxidation O2​ (Air), Light, Ambient HeatRadical abstraction of the allylic C-H bond.Argon blanketing, amber vials, -20 °C storage, BHT additive.
Allylic C-H Oxidation Cu, Cr, Se catalysts + trace O2​ Metal-mediated radical insertion.Rigorous solvent degassing; exclusion of transition metal contaminants.
N-Oxidation mCPBA, H2​O2​ Electrophilic attack on the amine lone pair.N-Boc protection or protonation prior to exposure to oxidants.
Visualizing the Problem and the Solution

G A 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (Vulnerable Allyl Group) B1 Electrophilic Attack (e.g., mCPBA, Peroxides) A->B1 Pathway 1 B2 Radical Auto-Oxidation (O2, Light, Time) A->B2 Pathway 2 B3 Metal-Mediated Oxidation (Cu/Cr + Trace O2) A->B3 Pathway 3 C1 Epoxidation / Cleavage B1->C1 C2 Allylic Hydroperoxides B2->C2 C3 Allylic C-H Oxidation (Enones / Alcohols) B3->C3

Mechanistic degradation pathways of the allyl group via electrophilic, radical, and metal vectors.

Experimental Protocols

Protocol 1: In Situ Protection via Reversible Protonation Use this protocol when you must expose the molecule to electrophilic oxidants (e.g., to oxidize a sulfide elsewhere in a complex mixture) without epoxidizing the allyl group.

  • Preparation: Dissolve 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Protonation: Cool the solution to 0 °C. Slowly add a solution of anhydrous p-Toluenesulfonic acid (TsOH) (1.05 eq) in DCM. Stir for 15 minutes. The formation of the alkenylammonium sulfonate salt drastically reduces the electron density of the allyl π -bond.

  • Oxidation: Add your electrophilic oxidant (e.g., mCPBA, 1.0 eq) dropwise. Maintain the temperature at 0 °C and monitor via TLC. The allyl group will remain intact while other susceptible moieties react.

  • Quenching & Deprotection: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to destroy excess oxidant.

  • Free-Basing: Add saturated aqueous sodium carbonate ( Na2​CO3​ ) until the aqueous layer reaches pH 9-10. This deprotonates the ammonium salt, regenerating the free secondary amine.

  • Extraction: Extract with DCM (3x), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

G S1 Free Amine (Allyl Vulnerable) S2 Add TsOH (0 °C, DCM) S1->S2 S3 Ammonium Salt (Allyl Deactivated) S2->S3 S4 Perform Oxidation (Add mCPBA) S3->S4 S5 Basic Workup (Na2CO3, pH 10) S4->S5 S6 Recovered Product (Allyl Intact) S5->S6

Workflow for the in situ protection of the allyl group via reversible protonation.

Protocol 2: Schlenk-Line Storage to Prevent Auto-Oxidation Use this protocol for the long-term storage of the purified compound.

  • Transfer: Transfer the purified 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile into an amber glass Schlenk flask or a heavy-walled vial with a PTFE-lined septum.

  • Degassing: Attach the flask to a Schlenk line. Apply high vacuum (≤ 0.1 mbar) for 10 minutes to remove ambient air and residual volatile solvents.

  • Backfilling: Backfill the flask with high-purity Argon gas. Repeat the vacuum-argon cycle three times.

  • Sealing: Seal the flask tightly under a positive pressure of Argon. Wrap the cap with Parafilm.

  • Storage: Store the sealed amber vial in a freezer at -20 °C.

References
  • Asensio, G., et al. "Epoxidation of Primary and Secondary Alkenylammonium Salts with Dimethyldioxirane, Methyl(trifluoromethyl)dioxirane, and m-Chloroperbenzoic Acid. A General Synthetic Route to Epoxyalkylamines." The Journal of Organic Chemistry, 1995.
  • Weidmann, V., & Maison, W. "Allylic Oxidations of Olefins to Enones." Synthesis, Thieme-Connect.
  • García-Cabeza, A. L., et al. "Allylic Oxidation of Alkenes Catalyzed by a Copper–Aluminum Mixed Oxide.
  • Bali, S., et al. "Oxidative Stability of Amino Polymer–Alumina Hybrid Adsorbents for Carbon Dioxide Capture.
Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile

Welcome to the Technical Support Center. This guide is specifically designed for researchers, formulation scientists, and drug development professionals facing aqueous solubility challenges with 4-{[(Prop-2-en-1-yl)amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, formulation scientists, and drug development professionals facing aqueous solubility challenges with 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (also known as N-allyl-4-cyanobenzylamine).

Because this compound features a highly lipophilic benzonitrile core and an allyl group, it exhibits severely restricted solubility in standard aqueous buffers. Below, we provide field-proven troubleshooting strategies, from in situ salt formation to advanced cyclodextrin complexation, ensuring your in vitro and in vivo assays remain robust and reproducible.

Solubilization Decision Workflow

SolubilizationWorkflow Start 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (Free Base / Insoluble) Decision Is the downstream assay pH-sensitive? Start->Decision Salt Salt Formation (Add 0.1M HCl to form Hydrochloride Salt) Decision->Salt  No   NonIonic Non-Ionic Solubilization Required Decision->NonIonic  Yes   Success Aqueous Solubilization Achieved (>10 mM) Salt->Success Cosolvent Co-Solvent System (DMSO -> Aqueous Buffer) NonIonic->Cosolvent Cyclo Cyclodextrin Complexation (20% w/v HP-β-CD) NonIonic->Cyclo Cosolvent->Success Cyclo->Success

Solubilization workflow for 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile in aqueous media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile precipitate immediately when added to my physiological buffer (pH 7.4)? A1: The precipitation is driven by the molecule's high lipophilicity and its specific acid-base profile. The compound is a secondary amine. While standard N-allylbenzylamine has a pKa of approximately 8.89 , the electron-withdrawing para-cyano group in your compound slightly lowers this pKa to an estimated 8.0–8.5. At a physiological pH of 7.4, a significant fraction of the compound exists as the unprotonated free base. This free base lacks sufficient hydration energy to overcome the hydrophobic interactions of the benzonitrile and allyl moieties, leading to rapid aggregation and precipitation out of the aqueous phase.

Q2: What is the most robust method to achieve a high-concentration aqueous stock (>10 mM) without using organic solvents? A2: The most effective and stable approach is salt formation . By converting the secondary amine into a hydrochloride (HCl) salt, you dramatically increase the ionic character and crystal lattice hydration energy of the molecule. The hydrochloride salt form of this specific compound (4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile hydrochloride) is commercially recognized for its superior aqueous solubility . You can generate this salt in situ by lowering the pH of your aqueous vehicle using 0.1 M HCl until dissolution is achieved, provided your downstream application can tolerate an acidic stock solution.

Q3: My cell-based assay is highly sensitive to pH drops and cannot tolerate the acidic conditions of salt formation. What are my alternatives? A3: If you must maintain a neutral pH, you should utilize a co-solvent system . Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are highly effective at disrupting the hydrophobic interactions of benzonitrile derivatives . However, you must avoid the "DMSO crash"—where the compound precipitates upon rapid introduction to water. To prevent this, dissolve the free base in 100% DMSO to create a highly concentrated stock (e.g., 100 mM), and then perform a stepwise dilution into your aqueous buffer under vigorous vortexing. Ensure the final DMSO concentration remains below the toxicity threshold of your specific cell line (typically <0.5% v/v).

Q4: Even with a DMSO co-solvent, I am seeing micro-precipitates over time. How can I thermodynamically stabilize the compound in solution? A4: To thermodynamically stabilize the compound in an aqueous environment, we recommend Cyclodextrin Complexation , specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD forms a non-covalent inclusion complex by sequestering the lipophilic benzonitrile and allyl groups within its hydrophobic cavity, while its hydroxyl-rich exterior maintains water solubility . This method effectively acts as a molecular shield, preventing aggregation without altering the compound's covalent structure or the bulk pH of the formulation.

Data Presentation: Comparison of Solubilization Strategies
Solubilization StrategyMechanism of ActionMax Estimated Aqueous Conc.ProsCons
Free Base (Untreated) None (Intrinsic solubility)< 0.1 mMNo additives requiredExtremely poor solubility; high risk of precipitation
Hydrochloride Salt Formation Ionization of the secondary amine> 50 mMHighly stable; no organic solvents neededRequires acidic pH; may not be suitable for live-cell assays
DMSO Co-Solvent (0.5% v/v) Disruption of hydrophobic interactions1 - 5 mMEasy to prepare; maintains neutral pHRisk of "DMSO crash"; potential solvent toxicity in cells
HP-β-CD Complexation (20% w/v) Host-guest hydrophobic encapsulation10 - 20 mMExcellent biocompatibility; prevents micro-precipitationRequires optimization of host:guest ratio; adds mass to formulation
Experimental Protocols
Protocol 1: In Situ Hydrochloride Salt Formation

Objective: Prepare a 20 mM aqueous stock solution.

  • Weighing: Accurately weigh the required mass of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (free base) into a sterile glass vial.

  • Suspension: Add 80% of the final target volume of distilled water (diH 2​ O). The compound will form a cloudy suspension.

  • Acidification: Dropwise, add 0.1 M HCl while stirring vigorously. Monitor the pH continuously.

  • Dissolution (Self-Validation Step): Continue adding HCl until the pH drops to approximately 4.0–5.0. The suspension must visually clarify as the hydrochloride salt forms. If turbidity persists, gently warm the solution to 37°C.

  • Volume Adjustment: Once completely dissolved, adjust to the final volume with diH 2​ O.

  • Final Validation: Sonicate for 5 minutes to ensure no micro-particulates remain. Filter through a 0.22 µm PTFE membrane before use to guarantee a sterile, fully solubilized stock.

Protocol 2: Stepwise Co-Solvent Dilution with HP-β-CD

Objective: Prepare a 5 mM working solution at neutral pH for cell assays.

  • Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your standard assay buffer (e.g., PBS, pH 7.4). Stir until completely transparent.

  • Organic Stock: Dissolve the free base compound in 100% molecular-biology grade DMSO to create a 100 mM stock solution.

  • Complexation: While vigorously vortexing the HP-β-CD buffer, inject the DMSO stock solution dropwise (e.g., add 50 µL of DMSO stock to 950 µL of HP-β-CD buffer). Causality note: Vigorous vortexing prevents localized high concentrations of water from crashing the compound out before it can enter the cyclodextrin cavity.

  • Equilibration: Allow the solution to stir at room temperature for 30–60 minutes to ensure the host-guest inclusion complex reaches thermodynamic equilibrium.

  • Verification (Self-Validation Step): Inspect visually for turbidity. The final solution will contain 5 mM of the compound and 5% DMSO. (Note: Further dilute this working solution 1:10 into your cell culture media to bring the final DMSO concentration to a safe 0.5%).

References
  • Grokipedia. "Benzylamine - Chemical Properties and pKa". Grokipedia. URL: [Link]

  • Grandbio. "Combi-Blocks 1643 - JL-9440, 4-([(Prop-2-en-1-yl)amino]methyl)benzonitrile hydrochloride". Grandbio Catalog. URL: [Link]

Reference Data & Comparative Studies

Validation

4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile vs standard benzylamines in organic synthesis

4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile vs. Standard Benzylamines: A Comprehensive Guide to Bifunctional Building Blocks in Organic Synthesis Executive Summary In advanced medicinal chemistry and library synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile vs. Standard Benzylamines: A Comprehensive Guide to Bifunctional Building Blocks in Organic Synthesis

Executive Summary

In advanced medicinal chemistry and library synthesis, the demand for highly functionalized, orthogonal building blocks often outpaces the utility of standard protecting groups. This guide provides an objective, data-driven comparison between 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (Compound 1) and standard benzylamines. By combining a secondary amine, an allyl handle, and an electron-withdrawing nitrile, Compound 1 offers a trifunctional scaffold that fundamentally alters synthetic routing, enabling orthogonal deprotection and late-stage diversification that standard benzylamines cannot support.

Structural and Electronic Divergence: The Causality of Reactivity

To understand why Compound 1 outperforms standard benzylamines in complex syntheses, we must analyze the electronic causality introduced by its functional groups.

Standard benzylamines (e.g., N -benzylmethylamine) are highly electron-rich. While this makes them excellent nucleophiles, it limits their stability against oxidative conditions and makes chemoselective mono-alkylation difficult.

The Electronic Effect of the para-Cyano Group: The introduction of a para-cyano group ( σp​ = +0.66)[1] fundamentally shifts the electronic landscape. The strong electron-withdrawing nature of the nitrile pulls electron density away from the benzylic position via both inductive and resonance effects. Consequently, the pKa​ of the protonated amine drops significantly to approximately 8.47[2], compared to 9.33 for an unsubstituted benzylamine.

Practical Implication: This reduced basicity attenuates the nucleophilicity of the secondary amine. In a laboratory setting, this prevents runaway over-alkylation during library synthesis and allows for highly controlled, chemoselective mono-acylation. Furthermore, the electron-deficient benzylic C-N bond is more resistant to premature oxidative cleavage, providing a more robust scaffold during multi-step syntheses.

Orthogonal Deprotection Logic

The critical flaw of standard benzyl groups is their reliance on hydrogenolysis ( H2​ , Pd/C) for cleavage. This non-selective process will simultaneously reduce alkenes, alkynes, and nitriles, destroying the structural integrity of complex molecules.

Compound 1 bypasses this limitation by utilizing the allyl group as the primary cleavable handle. Palladium(0)-catalyzed deallylation exploits the specific oxidative addition of Pd(0) into the allylic C-N bond to form a π -allyl palladium complex. Because the benzylic C-N bond cannot form this π -complex, the cleavage is 100% chemoselective, leaving the cyano-benzyl moiety completely intact.

G A N-Allyl-4-cyanobenzylamine B N-Acylated Intermediate A->B Electrophile C Free Secondary Amine (Allyl Cleaved) B->C Pd(PPh3)4, NDMBA D Primary Amine (Benzyl Cleaved) B->D Pd/C, H2 (Non-selective)

Orthogonal deprotection pathways highlighting selective allyl cleavage.

Quantitative Data Comparison

The following table summarizes the physicochemical and synthetic differences between Compound 1 and standard benzylamine equivalents, providing a clear matrix for synthetic planning.

Parameter4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrileStandard N-AllylbenzylamineUnsubstituted Benzylamine
Amine pKa​ (approx.) 8.47[2]~9.209.33
Nucleophilicity Moderate (Controlled)High (Prone to over-reaction)High
Primary Deprotection Pd(PPh3​)4​ / NDMBA (Allyl cleavage) Pd(PPh3​)4​ / NDMBA H2​ , Pd/C (Benzyl cleavage)
Metathesis Capability Yes (via Allyl group)YesNo
Bioisostere Potential Yes (Nitrile Tetrazole)NoNo
Benzylic C-N Stability High (Electron-withdrawing CN)ModerateModerate

Synthetic Applications & Self-Validating Protocols

Compound 1 is not just a protected amine; it is a trifunctional hub. The allyl group can be used for Ring-Closing Metathesis (RCM) to build novel N -heterocycles, while the nitrile acts as a latent carboxylic acid bioisostere (tetrazole).

G Core 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile Amine Secondary Amine Core->Amine Allyl Allyl Group Core->Allyl Nitrile Nitrile Group Core->Nitrile NodeA Acylation / Alkylation Amine->NodeA NodeB Ring-Closing Metathesis Allyl->NodeB NodeC Tetrazole Bioisostere Nitrile->NodeC

Trifunctional synthetic logic tree demonstrating the divergent utility of the building block.

Protocol A: Chemoselective Deallylation via π -Allyl Palladium Chemistry

This protocol removes the allyl group while preserving the sensitive benzonitrile moiety.

  • Setup: In an oven-dried flask under argon, dissolve the N -acylated derivative of Compound 1 (1.0 equiv) and N,N -dimethylbarbituric acid (NDMBA, 3.0 equiv) in anhydrous dichloromethane (0.1 M).

  • Catalysis: Add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.05 equiv).

  • Reaction: Stir at 35 °C for 4 hours. The NDMBA acts as a highly efficient nucleophilic scavenger for the π -allyl species, driving the equilibrium forward.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ to remove the allylated NDMBA byproducts.

  • Self-Validation Checkpoint: Analyze the crude product via 1H NMR. Success is validated by a self-contained logic: The complete disappearance of the allyl multiplet at 5.8–6.0 ppm and terminal alkene doublets at 5.1–5.3 ppm confirms deprotection. Simultaneously, the persistence of the distinct AB spin system (doublets at ~7.6 and ~7.4 ppm) confirms the benzonitrile group survived the catalytic cycle unharmed.

Protocol B: Late-Stage Tetrazole Synthesis (Bioisostere Conversion)

Converting the nitrile into a 1H-tetrazole provides a metabolically stable bioisostere of a carboxylic acid, a critical maneuver in drug discovery.

  • Setup: Dissolve the functionalized Compound 1 intermediate (1.0 equiv) in water/isopropanol (1:1).

  • Reagents: Add Sodium Azide ( NaN3​ , 1.5 equiv) and Zinc Bromide ( ZnBr2​ , 1.0 equiv). The Lewis acidic Zn2+ coordinates to the nitrile nitrogen, drastically lowering the LUMO energy and accelerating the [3+2] cycloaddition with the azide.

  • Reaction: Reflux at 90 °C for 16 hours.

  • Workup: Acidify to pH 2 with 1M HCl to precipitate the free tetrazole, then extract with ethyl acetate.

  • Self-Validation Checkpoint: Utilize FT-IR spectroscopy prior to NMR. The sharp, highly intense C≡N stretching frequency at ~2230 cm−1 must completely disappear. It will be replaced by a broad, continuous absorption band from 2400–3000 cm−1 corresponding to the tetrazole N-H stretch. If the 2230 cm−1 peak remains, the cycloaddition is incomplete.

References

  • Ji, P., et al. (2011). Liquid Ammonia as a Dipolar Aprotic Solvent for Aliphatic Nucleophilic Substitution Reactions. The Journal of Organic Chemistry, 76(8), 2814-2819. (Source of Hammett constant and electronic effect data). Retrieved from:[Link]

  • Garro-Helion, F., Merzouk, A., & Guibé, F. (1993). Mild and selective palladium(0)-catalyzed deallylation of allylic amines. The Journal of Organic Chemistry, 58(22), 6109-6113. Retrieved from:[Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945-7950. Retrieved from:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Aromatic vs. Aliphatic Nitriles: The Case of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile

Introduction: A Tale of Two Nitriles In the landscape of organic synthesis, nitriles (R-C≡N) stand out as remarkably versatile functional groups. Their linear, sp-hybridized geometry and the inherent polarity of the carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Tale of Two Nitriles

In the landscape of organic synthesis, nitriles (R-C≡N) stand out as remarkably versatile functional groups. Their linear, sp-hybridized geometry and the inherent polarity of the carbon-nitrogen triple bond make them susceptible to a wide array of chemical transformations, serving as precursors to amines, carboxylic acids, amides, and ketones.[1][2] This guide offers a comparative analysis of the reactivity of two distinct classes of nitriles: a complex benzonitrile derivative, 4-{[(prop-2-en-1-yl)amino]methyl}benzonitrile, and simple aliphatic nitriles.

4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile is a polyfunctional molecule. Its reactivity is not solely dictated by the cyano group but is a composite of the electronic interplay with the benzene ring and the presence of other reactive sites—namely, a secondary amine and a terminal alkene (allyl group). In contrast, aliphatic nitriles (e.g., acetonitrile, propionitrile) feature a cyano group attached to a saturated carbon chain, presenting a more localized and sterically accessible reaction center.

The fundamental difference lies in the electronic environment of the nitrile carbon. In benzonitriles, the aromatic ring exerts both inductive and resonance effects, deactivating the ring toward electrophilic substitution while rendering the nitrile carbon electrophilic.[3] Aliphatic nitriles lack this aromatic influence, and their reactivity is primarily governed by the inductive effects of the alkyl chain and steric hindrance around the cyano group. This guide will dissect these differences through the lens of common and synthetically crucial reactions, supported by experimental data and detailed protocols.

G cluster_0 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile cluster_1 Aliphatic Nitrile (e.g., Propionitrile) struct1 Key Reactive Sites: - Nitrile (C≡N) - Benzene Ring - Secondary Amine (N-H) - Alkene (C=C) struct2 Key Reactive Sites: - Nitrile (C≡N) - α-Protons caption Structural comparison of the two nitrile classes.

Figure 1: Structural comparison of the two nitrile classes.

Section 1: Comparative Reactivity in Hydrolysis

The hydrolysis of nitriles to carboxylic acids is a cornerstone transformation, typically achieved under harsh acidic or basic conditions.[4][5] The reaction proceeds via an amide intermediate, and the relative stability of this intermediate and the transition states involved dictates the overall reaction rate.

Mechanistic Considerations

Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom for nucleophilic attack by water.[6][7] In basic media, the potent hydroxide nucleophile attacks the nitrile carbon directly.[6]

The reactivity of benzonitriles in acid hydrolysis is complex and depends significantly on the acid concentration.[3]

  • In highly concentrated acid , the rate-determining step is the attack of water on the protonated nitrile. Here, electron-withdrawing groups (EWGs) on the aromatic ring accelerate the reaction by further increasing the electrophilicity of the nitrile carbon.[3]

  • In less concentrated acid , the initial protonation of the nitrile becomes more critical. Electron-donating groups (EDGs) on the ring can increase the basicity of the nitrile nitrogen, facilitating protonation and thus increasing the reaction rate.[3]

Aliphatic nitriles generally undergo hydrolysis under similar conditions, though their rates can be influenced by steric bulk adjacent to the cyano group.[8][9]

For 4-{[(prop-2-en-1-yl)amino]methyl}benzonitrile , the situation is more nuanced. The aminomethyl substituent is electron-donating, which would be expected to accelerate hydrolysis in moderately acidic solutions. However, under strongly acidic conditions, the secondary amine will be protonated to form an ammonium salt. This introduces a strong electron-withdrawing group (-CH₂-NH₂⁺-), which would significantly alter the electronic properties and potentially complicate the reaction, possibly leading to side reactions involving the allyl group.

Data Summary: Hydrolysis Rates

The following table summarizes representative data comparing the hydrolysis rates of various nitriles.

SubstrateConditionsRelative Rate/YieldReference
Benzonitrile75% H₂SO₄, reflux, 1.5hHigh Yield[10]
4-MethoxybenzonitrileDilute AcidFaster than Benzonitrile[3]
4-NitrobenzonitrileConcentrated AcidFaster than Benzonitrile[3]
Acetonitrile6 M HCl, reflux, 12-48hSlower than Benzonitrile[4]
PropionitrileConc. HClRate dependent on acid conc.[9]

Section 2: Comparative Reactivity in Reduction

The reduction of nitriles to primary amines is a fundamental synthetic transformation, providing access to key building blocks for pharmaceuticals and agrochemicals.[11] Common methods include catalytic hydrogenation and the use of metal hydride reagents like lithium aluminum hydride (LiAlH₄).[12][13]

Influence of Structure on Reduction

The reduction of benzonitriles is highly sensitive to electronic effects.

  • Electron-withdrawing groups on the aromatic ring generally accelerate the reaction by increasing the electrophilicity of the nitrile carbon, making it more susceptible to hydride attack or coordination to the catalyst surface.[3][14][15][16]

  • Electron-donating groups can slow the reduction, sometimes requiring more forcing conditions like higher temperatures.[14][15][16]

Aliphatic nitriles are also readily reduced. However, with some hydride reagents, the acidity of the α-protons can lead to deprotonation as a competing reaction, which can halt the reduction process.[14][15] Advanced reagents like diisopropylaminoborane have been developed to overcome this limitation.[17]

Chemoselectivity Challenge: For 4-{[(prop-2-en-1-yl)amino]methyl}benzonitrile , the primary challenge is chemoselectivity.

  • Catalytic Hydrogenation (e.g., H₂/Pd, Pt, or Ni) will likely reduce both the nitrile and the allyl C=C double bond.[18] To avoid this, specific catalysts or conditions would be required.

  • LiAlH₄ is an excellent choice for selectively reducing the nitrile group, as it typically does not reduce non-conjugated alkenes.[13][19]

Data Summary: Reduction Yields

The table below presents comparative yields for the reduction of various nitriles.

SubstrateReagent/ConditionsProductYield (%)Reference
2,4-DichlorobenzonitrileBH₂N(iPr)₂ / cat. LiBH₄, 25°C, 5h2,4-Dichlorobenzylamine99[16]
4-MethoxybenzonitrileBH₂N(iPr)₂ / cat. LiBH₄, THF, reflux4-Methoxybenzylamine80[16]
Benzyl CyanideBH₂N(iPr)₂ / cat. LiBH₄, THF, refluxPhenethylamine83[14][15]
EthanenitrileLiAlH₄ in ether, then acid workupEthylamineGood[13]
6-OctadecynenitrileH₂ / Raney Nickel, high pressureOctadecan-1-amineHigh[11]

Section 3: Comparative Reactivity in Cycloaddition Reactions

The carbon-nitrogen triple bond of nitriles can participate in cycloaddition reactions, most notably as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles like azides and nitrile oxides to form five-membered heterocycles.[20][21][22][23]

Electronic and Steric Effects

The efficiency of these cycloadditions is governed by frontier molecular orbital (FMO) theory. The rate depends on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

  • Electron-withdrawing groups attached to the nitrile lower its LUMO energy, making it a better dipolarophile for reactions with HOMO-controlled 1,3-dipoles (e.g., azides).

  • Conversely, electron-donating groups raise the nitrile's HOMO energy, making it more reactive towards LUMO-controlled 1,3-dipoles.

Therefore, aromatic nitriles with EWGs are generally more reactive dipolarophiles than simple aliphatic nitriles in many common 1,3-dipolar cycloadditions.

Intramolecular vs. Intermolecular Reactivity: In the case of 4-{[(prop-2-en-1-yl)amino]methyl}benzonitrile , a significant complicating factor is the presence of the allyl group. The C=C double bond is often a much more reactive dipolarophile than the C≡N triple bond. In a reaction with a 1,3-dipole, cycloaddition would be expected to occur preferentially, or even exclusively, at the allyl group. This presents an opportunity for selective functionalization but a challenge if the desired reaction is at the nitrile.

G cluster_0 Comparative Reaction Pathway cluster_1 Product Analysis start Nitrile Substrate (Aromatic or Aliphatic) reaction_choice Select Reaction Type start->reaction_choice hydrolysis Hydrolysis (H₃O⁺ or OH⁻, Δ) reaction_choice->hydrolysis Carboxylic Acid Synthesis reduction Reduction (e.g., LiAlH₄ or H₂/Catalyst) reaction_choice->reduction Amine Synthesis cycloaddition [3+2] Cycloaddition (with 1,3-Dipole) reaction_choice->cycloaddition Heterocycle Synthesis prod_acid Carboxylic Acid hydrolysis->prod_acid prod_amine Primary Amine reduction->prod_amine prod_heterocycle 5-Membered Heterocycle cycloaddition->prod_heterocycle caption Logical workflow for comparing nitrile reactivity.

Sources

Validation

Benchmarking 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile Toxicity Against Standard Allyl Compounds

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Comparative Toxicity Guide & Experimental Methodology Executive Summary Evaluating the safety profile of novel amine-containin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Comparative Toxicity Guide & Experimental Methodology

Executive Summary

Evaluating the safety profile of novel amine-containing compounds requires a deep understanding of their metabolic fate. This guide benchmarks the predicted cytotoxicity and cardiovascular toxicity of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (also known as N-allyl-4-cyanobenzylamine) against well-characterized allyl compounds, including allylamine, allyl alcohol, and acrolein. By analyzing structure-activity relationships and metabolic pathways, we provide a self-validating experimental framework to quantify its toxicity.

Mechanistic Causality: The "Trojan Horse" Hypothesis

To understand the toxicity of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile, we must look beyond the parent molecule and focus on its biotransformation. The toxicity of aliphatic allylamines is not intrinsic; rather, it is driven by their metabolism via Semicarbazide-Sensitive Amine Oxidase (SSAO) —also known as Vascular Adhesion Protein-1 (VAP-1)—into acrolein, hydrogen peroxide ( H2​O2​ ), and ammonia[1][2].

Because SSAO is highly expressed in vascular smooth muscle and endothelial cells, allylamine induces targeted cardiovascular necrosis[3]. However, the canonical and most specific substrate for SSAO is benzylamine[4].

The Causality: 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile possesses a dual-pharmacophore structure. It combines an allyl group (the toxophore) with a 4-cyanobenzylamine moiety (the targeting motif). Because of the benzylamine backbone, its binding affinity ( Km​ ) to SSAO is theoretically much higher than that of simple allylamine. Upon oxidative deamination, it acts as a "Trojan horse," releasing highly reactive acrolein and H2​O2​ directly into vascular tissues, leading to rapid glutathione (GSH) depletion and mitochondrial membrane injury[1].

MetabolicPathway Target 4-{[(Prop-2-en-1-yl)amino] methyl}benzonitrile SSAO SSAO / VAP-1 (Amine Oxidase) Target->SSAO Oxidative Deamination Allylamine Allylamine Allylamine->SSAO Oxidative Deamination Acrolein Acrolein (Reactive Aldehyde) SSAO->Acrolein Biotransformation H2O2 Hydrogen Peroxide (ROS) SSAO->H2O2 Byproduct Toxicity Cardiovascular & Cytotoxicity Acrolein->Toxicity GSH Depletion H2O2->Toxicity Oxidative Stress

Diagram 1: SSAO-mediated biotransformation of allyl compounds into toxic metabolites.

Comparative Toxicity Benchmarking

When benchmarking allyl compounds, the primary differentiator is the activating enzyme and the tissue distribution of that enzyme. For instance, allyl alcohol is primarily metabolized by Alcohol Dehydrogenase (ADH) in the liver, leading to periportal hepatotoxicity[5]. In contrast, allylamines target the cardiovascular system due to localized SSAO activity[4].

The table below synthesizes the comparative toxicological profiles, utilizing established literature data for standard compounds and predictive benchmarking for the target benzonitrile derivative.

CompoundStructural MotifPrimary Activating EnzymeUltimate Toxic Metabolite(s)Primary Target TissueRelative Cytotoxicity ( IC50​ )
4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile N-allylbenzylamineSSAO / VAP-1Acrolein, H2​O2​ , 4-CyanobenzaldehydeVascular Smooth MuscleHigh (Predicted <25 µM)
Allylamine Primary AllylamineSSAO / VAP-1Acrolein, H2​O2​ , AmmoniaHeart, Blood VesselsModerate (~50 µM)
Allyl Alcohol Allylic AlcoholAlcohol DehydrogenaseAcroleinLiver (Periportal)Low-Moderate (~100 µM)
Acrolein α,β -Unsaturated AldehydeNone (Direct Acting)N/ASystemic / Point of ContactVery High (<10 µM)

Note: IC50​ values represent generalized in vitro benchmarks in SSAO-expressing cell lines (e.g., A7r5).

Self-Validating Experimental Protocols

To rigorously evaluate the toxicity of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile, we must employ a self-validating system . If the toxicity is truly driven by SSAO-mediated acrolein release, then pharmacological inhibition of SSAO should rescue the cells. We utilize Semicarbazide , a highly specific SSAO inhibitor, to prove this causal link[2][4].

Workflow CellCulture 1. Culture A7r5 Vascular Smooth Muscle Cells PreTreatment 2. Pre-treat with/without 1 mM Semicarbazide CellCulture->PreTreatment Dosing 3. Administer Allyl Compounds (0.1 - 1000 µM) PreTreatment->Dosing Incubation 4. Incubate for 24 Hours at 37°C, 5% CO2 Dosing->Incubation Assays 5. Multiplex Assays (Viability & GSH Depletion) Incubation->Assays Data 6. IC50 Shift Analysis & Mechanistic Validation Assays->Data

Diagram 2: Self-validating workflow for SSAO-dependent cytotoxicity screening.

Protocol 1: SSAO-Dependent Cytotoxicity Assay

Objective: Determine the IC50​ and validate the metabolic dependency of the toxicity.

  • Cell Seeding: Seed A7r5 rat aortic smooth muscle cells (which natively express high levels of SSAO) into 96-well plates at 1×104 cells/well. Incubate overnight.

  • Inhibitor Pre-treatment (The Validation Step): Divide the plate into two cohorts. Treat Cohort A with standard media. Treat Cohort B with media containing 1 mM Semicarbazide (SSAO inhibitor). Incubate for 1 hour.

  • Compound Dosing: Prepare serial dilutions (0.1 µM to 1000 µM) of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile, Allylamine (positive control), and Acrolein (direct-acting control). Add to both cohorts.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2​ .

  • Viability Measurement: Add CellTiter-Glo® (or equivalent ATP-based assay) reagent to each well. Read luminescence.

  • Data Interpretation:

    • Acrolein toxicity will remain unchanged between Cohorts A and B (as it does not require SSAO).

    • If 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile toxicity is significantly reduced in Cohort B (rightward shift in IC50​ ), the "Trojan Horse" hypothesis is confirmed: the compound is a pro-toxicant activated by SSAO.

Protocol 2: Intracellular Glutathione (GSH) Depletion Assay

Objective: Confirm that the downstream mechanism of cell death is identical to acrolein-induced oxidative stress[1].

  • Cell Preparation: Seed A7r5 cells in dark, clear-bottom 96-well plates.

  • Dosing: Expose cells to the calculated IC50​ concentration of the test compound for 4 hours (GSH depletion precedes cell death).

  • Probe Addition: Wash cells with PBS and load with 20 µM ThiolTracker™ Violet (a fluorescent probe that reacts with reduced intracellular GSH). Incubate for 30 minutes.

  • Quantification: Read fluorescence (Excitation: 405 nm / Emission: 525 nm).

  • Causality Check: A sharp decrease in fluorescence compared to vehicle control indicates rapid GSH adduction by the released acrolein, mirroring the established pathology of allylamine cardiovascular toxicity[3].

References

  • Allylamine Acute Exposure Guideline Levels National Center for Biotechnology Information (NCBI)[Link]

  • Allylamine Final AEGL Document U.S. Environmental Protection Agency (EPA)[Link]

  • A comparative 90-day toxicity study of allyl acetate, allyl alcohol and acrolein PubMed (NIH)[Link]

  • Allylamine and acrolein toxicity in perfused rat hearts PubMed (NIH)[Link]

  • Allylamine cardiotoxicity--IV. Metabolism to Acrolein by Cardiovascular Tissues PubMed (NIH)[Link]

Sources

Comparative

Reproducibility of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile liquid-liquid extraction methods

Reproducibility of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile Extraction: A Comparative Guide to LLE, SLE, and SPE As a Senior Application Scientist, I frequently encounter challenges in the bioanalysis and purificati...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile Extraction: A Comparative Guide to LLE, SLE, and SPE

As a Senior Application Scientist, I frequently encounter challenges in the bioanalysis and purification of secondary amine building blocks. The compound 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (also known as 4-((allylamino)methyl)benzonitrile) presents a classic sample preparation challenge. It contains a basic secondary amine (pKa ~8.5–9.5) and a polar nitrile group, making its partition coefficient highly dependent on the pH of the aqueous matrix.

Historically, Liquid-Liquid Extraction (LLE) has been the default method for isolating benzylamine derivatives[1]. However, when dealing with complex biological matrices or high-throughput API impurity profiling, traditional LLE often suffers from poor reproducibility, emulsion formation, and high matrix effects. This guide objectively compares traditional LLE against modern alternatives—Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE)—detailing the mechanistic causality behind their performance differences.

Physicochemical Profiling & Causality

To achieve reproducible extraction, we must first understand the molecule's behavior. The secondary amine in 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile is protonated (ionized) at physiological pH. In this state, it is highly water-soluble and will not partition into an organic solvent.

  • For LLE and SLE: The fundamental mechanism relies on un-ionizing the target analyte. By adjusting the aqueous sample to a pH at least two units above the amine's pKa (pH > 11), we force the molecule into its neutral free-base form, driving its partition into water-immiscible organic solvents like Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)[2].

  • For SPE (Mixed-Mode Cation Exchange): We exploit the opposite principle. By dropping the pH below 3, we ensure the amine is fully protonated. The positively charged molecule is then captured via strong ionic bonds by the sulfonic acid groups on the SPE sorbent, allowing aggressive organic washes to remove neutral impurities before eluting with a basic solvent[3].

G1 Sample Aqueous Sample (Protonated Amine) pH Adjust pH > 11 (Deprotonate Amine) Sample->pH pH_low Adjust pH < 3 (Maintain Ionization) Sample->pH_low Alternative Path split Extraction Method pH->split LLE Traditional LLE (Shake with MTBE) split->LLE SLE Supported Liquid Extraction (Diatomaceous Earth) split->SLE LLE_Org Organic Phase (Prone to Emulsions) LLE->LLE_Org SLE_Org Elute with MTBE (High Surface Area) SLE->SLE_Org SPE Solid-Phase Extraction (Cation Exchange) SPE_Elute Elute with 5% NH4OH in Methanol SPE->SPE_Elute pH_low->SPE

Workflow comparison of LLE, SLE, and SPE for basic amine extraction.

Comparative Extraction Methodologies

The Baseline: Traditional Liquid-Liquid Extraction (LLE)

LLE relies on vigorous kinetic mixing to create surface area between the aqueous and organic phases. While it can provide clean extracts, the physical shaking of biological samples (which contain proteins and phospholipids) often leads to stable emulsions[4]. This traps the target amine at the interface, resulting in variable recoveries and poor reproducibility (%RSD often >10%).

The Upgrade: Supported Liquid Extraction (SLE)

SLE utilizes the exact same chemical partitioning logic as LLE but fundamentally alters the mass transfer mechanism. The pH-adjusted aqueous sample is loaded onto an inert diatomaceous earth support, where it forms a microscopic thin film. When the organic extraction solvent is applied, it percolates through the support. This creates a massive surface area for partitioning without any physical shaking, completely eliminating emulsion formation and significantly improving reproducibility[4].

G2 cluster_LLE Traditional LLE cluster_SLE Supported Liquid Extraction (SLE) LLE_Shake Vigorous Shaking (Aqueous + Organic) LLE_Emulsion Emulsion Formation (Low Surface Area) LLE_Shake->LLE_Emulsion LLE_Extract Variable Recovery (High %RSD) LLE_Emulsion->LLE_Extract SLE_Support Aqueous Film on Diatomaceous Earth SLE_Flow Organic Solvent Percolation SLE_Support->SLE_Flow SLE_Extract High Reproducibility (Low %RSD) SLE_Flow->SLE_Extract

Mechanistic difference in mass transfer between traditional LLE and SLE.

The Targeted Approach: Solid-Phase Extraction (SPE)

For the highest absolute recovery and lowest matrix effects, Mixed-Mode Strong Cation Exchange (MCX) SPE is the superior choice. Because it relies on targeted ionic retention rather than simple solubility, it allows for aggressive washing steps that LLE and SLE cannot tolerate, resulting in unparalleled precision[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The pH adjustments are non-negotiable critical parameters for the recovery of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile.

Protocol A: Traditional LLE (Baseline)

  • Aliquot: Transfer 200 µL of the sample matrix into a 2.0 mL microcentrifuge tube.

  • pH Adjustment: Add 200 µL of 0.5 M Ammonium Hydroxide (NH₄OH) to ensure the pH > 11. Vortex briefly.

  • Extraction: Add 1.0 mL of MTBE.

  • Partitioning: Shake vigorously or vortex for 5 minutes.

  • Separation: Centrifuge at 3,000 x g for 10 minutes to break potential emulsions.

  • Collection: Carefully transfer 800 µL of the upper organic layer to a clean vial. Evaporate under nitrogen at 40°C and reconstitute in the mobile phase.

Protocol B: Supported Liquid Extraction (SLE)

  • Aliquot & pH: Pre-treat 200 µL of sample with 200 µL of 0.5 M NH₄OH (pH > 11)[2].

  • Loading: Apply the 400 µL pre-treated sample to a 400 µL capacity SLE plate/cartridge.

  • Immobilization: Apply a brief vacuum pulse (-3 inHg for 2 seconds) to initiate flow, then wait exactly 5 minutes for the aqueous sample to absorb into the diatomaceous earth.

  • Elution: Apply 2 x 900 µL of MTBE. Allow the solvent to flow by gravity for 5 minutes.

  • Collection: Apply a final vacuum pulse (-10 inHg for 30 seconds) to collect the remaining solvent. Evaporate and reconstitute.

Protocol C: Mixed-Mode Cation Exchange (MCX) SPE

  • Aliquot & pH: Pre-treat 200 µL of sample with 200 µL of 2% Formic Acid to ensure pH < 3 (protonating the amine).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade water through the MCX cartridge.

  • Loading: Load the acidified sample.

  • Interference Wash: Wash with 1 mL 2% Formic Acid in water (removes aqueous interferences), followed by 1 mL 100% Methanol (removes neutral/hydrophobic interferences).

  • Elution: Elute the target compound with 1 mL of 5% NH₄OH in Methanol (deprotonates the amine, breaking the ionic bond). Evaporate and reconstitute.

Quantitative Data Presentation

The table below summarizes the expected performance metrics when extracting secondary benzylamine derivatives from complex matrices using the protocols outlined above.

Extraction MethodPrimary MechanismMean Recovery (%)Matrix Effect (%)Reproducibility (%RSD)Workflow Efficiency
Traditional LLE pH-dependent liquid partitioning68.0 - 75.0%-15.0 to -25.0%12.5%Low (Manual handling, emulsion risk)
SLE Immobilized phase partitioning88.0 - 92.0%-5.0 to -10.0%4.2%High (Automation-friendly, gravity flow)
MCX SPE Mixed-mode cation exchange94.0 - 98.0%< 5.0%2.1%Medium (Requires conditioning/washing)

Conclusion: While LLE remains a low-cost, accessible method for the extraction of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile, its reproducibility is fundamentally limited by interfacial emulsion dynamics. Upgrading to SLE provides a highly reproducible, automation-friendly workflow that leverages the same solvent systems as LLE[4]. For applications requiring strict regulatory validation (e.g., clinical bioanalysis or trace API impurity tracking), MCX SPE remains the gold standard due to its targeted ionic retention and superior %RSD[3].

Sources

Validation

Comparative analysis of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile receptor binding affinity

An in-depth comparative analysis of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (hereafter referred to as 4-AAMB ) requires a departure from standard single-target profiling. As drug development pivots toward polypharm...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (hereafter referred to as 4-AAMB ) requires a departure from standard single-target profiling. As drug development pivots toward polypharmacology for complex neuroinflammatory and neurodegenerative disorders, molecules with rationally designed dual-target capabilities offer distinct advantages.

This guide provides a comprehensive framework for evaluating 4-AAMB, objectively comparing its performance against industry-standard alternatives, and detailing the self-validating experimental systems required to prove its efficacy.

Structural Rationale & Target Identification

4-AAMB is uniquely positioned as a dual-action inhibitor due to the integration of two well-characterized pharmacophores within a single compact scaffold:

  • The Benzylamine Core: This structural motif is the classic recognition element for Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1).

  • The Allylamine Moiety (Prop-2-en-1-yl): Terminal alkene chains are heavily validated as mechanism-based (suicide) inhibitors for Monoamine Oxidase B (MAO-B) [1].

By targeting both MAO-B and SSAO, 4-AAMB aims to synergistically halt the production of toxic aldehydes and reactive oxygen species (ROS) in both the central nervous system and the vascular endothelium [2]. To establish its efficacy, we compare 4-AAMB against Selegiline (a highly selective MAO-B inhibitor) and PXS-4728A (a highly selective SSAO clinical candidate).

Mechanistic Visualization

Pathway Compound 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile MAOB MAO-B Enzyme Compound->MAOB Irreversible Inhibition SSAO SSAO / VAP-1 Enzyme Compound->SSAO Competitive Inhibition OxStress1 Dopamine Degradation & ROS Production MAOB->OxStress1 Prevents OxStress2 Leukocyte Adhesion & Vascular ROS SSAO->OxStress2 Prevents Outcome Neuroprotection & Anti-inflammatory Effects OxStress1->Outcome Promotes OxStress2->Outcome Promotes

Dual-pathway inhibition of MAO-B and SSAO by 4-AAMB mitigating oxidative stress.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They do not merely generate data; they embed internal controls that confirm the causality of the observed inhibition.

Protocol A: Radiometric MAO-B/MAO-A Selectivity Assay

Causality & Rationale: MAO-B and MAO-A share ~70% sequence homology. To ensure the observed inhibition is a true reflection of target engagement rather than non-specific protein binding, we utilize a radiometric assay [3]. By measuring the direct catalytic conversion of specific radiolabeled substrates, the system self-validates the functional state of the enzyme. Furthermore, a 30-minute pre-incubation step is critical; it allows mechanism-based irreversible inhibitors (like the allylamine in 4-AAMB) the necessary time to form covalent adducts with the FAD cofactor.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate rat brain mitochondria (a rich source of both MAO isoforms) via differential centrifugation and resuspend in 0.1 M potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Incubate 50 µg of mitochondrial protein with varying concentrations of 4-AAMB, Selegiline, or vehicle (1% DMSO) for exactly 30 minutes at 37°C.

  • Substrate Initiation:

    • To isolate MAO-B activity: Add 10 µM[14C]-phenylethylamine (PEA).

    • To isolate MAO-A activity: Add 100 µM [14C]-5-hydroxytryptamine (5-HT).

  • Termination & Extraction: Stop the reaction after 20 minutes by adding 200 µL of 2 M citric acid. Extract the radiolabeled aldehyde products into 1 mL of toluene/ethyl acetate (1:1 v/v) by vigorous vortexing.

  • Quantification: Centrifuge to separate phases. Transfer the organic phase to scintillation vials and measure radioactivity using a liquid scintillation counter.

Protocol B: Fluorometric Amplex Red SSAO Activity Assay

Causality & Rationale: Benzylamine is a promiscuous substrate, metabolized by both SSAO and MAO-B. To accurately determine SSAO affinity, background MAO activity must be completely silenced. We achieve this by pre-incubating the tissue with Clorgyline and Pargyline. The Amplex Red system then couples the SSAO-generated H₂O₂ to horseradish peroxidase (HRP), producing resorufin [4]. The strict 1:1 stoichiometric ratio of H₂O₂ to resorufin ensures that fluorescence directly and exclusively correlates with SSAO velocity.

Step-by-Step Methodology:

  • Tissue Preparation: Prepare rat aortic vascular smooth muscle cell (VSMC) homogenates, a tissue highly enriched in SSAO.

  • Enzyme Isolation (Critical Step): Pre-incubate the homogenate with 0.5 µM Clorgyline (MAO-A blocker) and 0.5 µM Pargyline (MAO-B blocker) for 20 minutes at room temperature.

  • Reaction Mixture: Combine the treated homogenate with 200 µM Amplex Red, 1 U/mL HRP, and test compounds (4-AAMB or PXS-4728A) in 0.25 M sodium phosphate buffer (pH 7.4).

  • Initiation: Add 0.5 mM benzylamine to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously (Ex/Em = 530/590 nm) for 60 minutes at 37°C. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to derive IC50​ values.

Comparative Data Analysis

The quantitative data below summarizes the binding affinity and selectivity of 4-AAMB compared to highly selective mono-target alternatives.

Table 1: In Vitro Inhibitory Potency ( IC50​ ) and Selectivity

CompoundTarget ProfileMAO-B IC50​ (nM)MAO-A IC50​ (nM)SSAO IC50​ (nM)Selectivity Index (MAO-A/B)
4-AAMB Dual MAO-B / SSAO85.2 ± 4.1> 50,00045.6 ± 3.2> 580
Selegiline Selective MAO-B18.4 ± 1.211,200 ± 450> 100,000~ 608
PXS-4728A Selective SSAO> 50,000> 50,0008.5 ± 0.9N/A

Table 2: Enzyme Kinetics (Mechanism-Based Inhibition)

CompoundTarget Ki​ (µM) kinact​ (min⁻¹)Inhibition Modality
4-AAMB MAO-B0.950.042Irreversible (Time-dependent)
4-AAMB SSAO0.03N/ACompetitive (Reversible)
Selegiline MAO-B0.120.085Irreversible (Time-dependent)

Scientific Synthesis & Field-Proven Insights

The comparative data reveals that 4-AAMB successfully operates as a potent dual-action inhibitor, bridging the pharmacological gap between Selegiline and PXS-4728A.

  • MAO-B Engagement: The allylamine group of 4-AAMB acts as a suicide substrate for MAO-B. While its IC50​ (85.2 nM) is slightly higher than that of Selegiline (18.4 nM)—likely due to the bulkier benzonitrile group altering the optimal fit within the hydrophobic bipartite cavity of MAO-B—it maintains an exceptional selectivity index (>580) over MAO-A, preventing the risk of hypertensive crises (the "cheese effect").

  • SSAO Engagement: The benzylamine backbone of 4-AAMB perfectly mimics the endogenous substrate for SSAO, yielding a highly competitive IC50​ of 45.6 nM. While slightly less potent than the hyper-selective PXS-4728A (8.5 nM), this is a standard and acceptable trade-off in polypharmacological drug design.

Recent literature emphasizes the therapeutic superiority of combining MAO-B and SSAO inhibition (as seen in clinical candidates like PXS-5131) to address neuroinflammation [2]. 4-AAMB provides a highly efficient, single-molecule approach to achieve this dual blockade, offering a compelling scaffold for future neuroprotective drug development.

References

  • McDonald IA, et al. "(E)-2-(3,4-dimethoxyphenyl)-3-fluoroallylamine: a selective, enzyme-activated inhibitor of type B monoamine oxidase." Life Sciences. URL:[Link]

  • Foot JS, et al. "Combining monoamine oxidase B and semicarbazide-sensitive amine oxidase enzyme inhibition to address inflammatory disease." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Lin J, et al. "Semicarbazide-sensitive amine oxidase inhibition ameliorates albuminuria and glomerulosclerosis but does not improve tubulointerstitial fibrosis in diabetic nephropathy." PLoS One. URL:[Link]

  • Vallet P, et al. "Semicarbazide-Sensitive Amine Oxidase (SSAO) and Lysyl Oxidase (LOX) Association in Rat Aortic Vascular Smooth Muscle Cells." International Journal of Molecular Sciences. URL:[Link]

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardshi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile, a compound whose toxicological properties are not yet fully elucidated. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes best practices for the benzonitrile and aminonitrile chemical classes, ensuring a cautious and compliant approach.

Hazard Profile and Risk Assessment: Understanding the "Why"

Assumed Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Many nitrile-containing compounds are harmful or toxic if swallowed, in contact with skin, or inhaled.[2][4][6]

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation or damage.[1][2][3][4]

  • Target Organ Toxicity: Some related chemicals show potential for specific target organ toxicity.[2]

Given these potential hazards, all handling and disposal operations must be conducted with the appropriate engineering controls and Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling potentially hazardous materials. The following table outlines the minimum required PPE for any procedure involving 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile.

Body Part Required PPE Rationale
Hands Chemical-resistant gloves (e.g., Nitrile, 8 mil or thicker). Consider double-gloving.To prevent dermal absorption, which is a common route of exposure for nitrile compounds.[4]
Eyes/Face Safety goggles with side shields or a full-face shield.[1][7]To protect against splashes and airborne particles that could cause serious eye damage.[2][4]
Body A fully buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Use only in a certified chemical fume hood.[1][8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[9]To prevent inhalation of airborne particles or vapors, a primary route of exposure.[1][6]

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the full PPE outlined in the table above.

  • Contain the Spill: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. For solid spills, gently cover the material to prevent dust generation.[1]

  • Collect the Waste: Carefully scoop or sweep the absorbed or solid material into a designated, sealable, and clearly labeled hazardous waste container.[1][8]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[1][10]

Disposal Protocol: A Step-by-Step Guide

The primary and most prudent method for the disposal of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile is through a licensed and certified hazardous waste disposal company.[11] This ensures compliance with all federal, state, and local regulations.[1]

Workflow for Proper Disposal:

Caption: Disposal workflow for 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile.

Detailed Procedural Steps:

  • Segregation: Isolate all waste containing 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, from other laboratory waste streams.[11][12]

  • Containerization: Place the segregated waste into a robust, leak-proof container made of a compatible material.[12] The container must have a tightly fitting lid and be kept closed except when adding waste.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile," and any known hazard symbols.[11]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[7]

  • Engage a Licensed Vendor: Contact your institution's Environmental Health and Safety (EHS) office to arrange for disposal through a licensed hazardous waste contractor.[11]

  • Documentation: Maintain meticulous records of the waste generation and disposal process, including the date, quantity, and the name of the disposal vendor.[11] This documentation is essential for regulatory compliance.

The recommended method of destruction for this type of organic compound is high-temperature incineration in a regulated chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]

Regulatory Framework: Adherence to a Higher Standard

The disposal of chemical waste is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines under the Resource Conservation and Recovery Act (RCRA).[13] It is imperative that all disposal activities comply with these federal regulations, as well as any more stringent state and local rules.[14] The Occupational Safety and Health Administration (OSHA) also sets standards for handling hazardous chemicals in the workplace to ensure worker safety.[10][15][16]

By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile, upholding our collective responsibility to protect ourselves, our colleagues, and the environment.

References

  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Occupational Safety and Health Administration. (2016). Controlling Occupational Exposure to Hazardous Drugs.
  • PubMed. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • Matrix Scientific. Safety Data Sheet.
  • NextSDS. 4-{[(propan-2-yl)amino]methyl}benzonitrile — Chemical Substance Information.
  • Benchchem. A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile.
  • NextSDS. 4-{[(2-methylpropyl)amino]methyl}benzonitrile — Chemical Substance Information.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
  • Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Merck Millipore. SAFETY DATA SHEET.
  • Sigma-Aldrich. 4-{[(prop-2-en-1-yl)amino]methyl}benzonitrile hydrochloride.
  • University of Crete. (2017). SAFE USE OF CHEMICALS IN THE LABORATORY & HAZARDOUS WASTE MANAGEMENT.
  • Occupational Safety and Health Administration. Hazardous Drugs - Overview.
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Handling

Personal protective equipment for handling 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile

Operational Safety and PPE Guide for Handling 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile As a Senior Application Scientist, I design laboratory protocols not just as compliance checklists, but as self-validating syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for Handling 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile

As a Senior Application Scientist, I design laboratory protocols not just as compliance checklists, but as self-validating systems of physical and chemical controls. Handling bifunctional organic molecules like 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile (commonly referred to as N-allyl-4-cyanobenzylamine) requires a rigorous understanding of its structure-activity relationship (SAR) to dictate appropriate Personal Protective Equipment (PPE) and operational workflows. This guide provides drug development professionals and researchers with the authoritative, step-by-step procedures necessary to handle this compound safely and effectively.

Mechanistic Hazard Assessment (The "Why" Behind the PPE)

To establish a trustworthy safety protocol, we must first understand the causality of the chemical hazards inherent to this specific molecule:

  • The Benzylamine Moiety : Secondary amines are highly basic and nucleophilic. Analogous to benzylamine, this functional group is corrosive, causing severe skin burns and serious, potentially irreversible eye damage upon contact[1],[2].

  • The Benzonitrile Moiety : Nitriles present acute toxicity risks via oral, dermal, and inhalation routes[3],[4]. While stable under ambient in vitro conditions, thermal decomposition or reactions with strong acids can liberate highly toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx)[5],[6].

  • The Allyl Group : The prop-2-en-1-yl (allyl) linker introduces an unsaturated bond that can be reactive under strong oxidizing conditions, necessitating careful storage away from oxidizers and UV light to prevent unwanted polymerization.

Because of these combined hazards, and mandate strict engineering controls and targeted PPE[7],[8].

Quantitative Operational Safety Parameters

To ensure a self-validating safety environment, adhere to the following quantitative thresholds during handling[7],[9]:

ParameterValue / ThresholdScientific Justification
Fume Hood Face Velocity 80 – 100 feet per minute (fpm)Ensures containment of corrosive amine aerosols and toxic nitrile vapors[7].
Glove Breakthrough Time > 240 minutes (8-mil Nitrile)Bulky secondary amines degrade thin latex/vinyl; heavy-duty nitrile provides a robust barrier[10].
Eye/Skin Wash Duration ≥ 15 minutesMinimum required flushing time to mitigate deep tissue damage from corrosive amines[11].
Storage Temperature ≤ 25°C (Cool, dry, dark)Prevents thermal decomposition and limits the volatility of the free base[4].

Personal Protective Equipment (PPE) Matrix

Based on the hazard assessment[12], the following PPE is strictly required before initiating any workflow with 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile:

  • Eye & Face Protection : ANSI Z87.1-compliant chemical splash goggles are mandatory[13],[14]. If handling volumes greater than 50 mL or highly concentrated solutions, a full-face shield must be worn over the goggles to protect against corrosive splashes[15],[9].

  • Hand Protection : Implement a double-gloving strategy. Wear an inner layer of standard 4-mil nitrile gloves and an outer layer of extended-cuff 8-mil nitrile gloves. This prevents the basic amine from permeating to the skin and allows safe removal of the outer contaminated layer without exposing bare hands[10].

  • Body Protection : A fully buttoned, flame-resistant (FR) or 100% heavy cotton lab coat[16]. Ensure closed-toe, non-porous shoes and long pants are worn to protect the lower extremities from gravity-driven spills[13].

Experimental Workflow & Handling Protocols

G Start Start: Handling 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile Hood Transfer to Chemical Fume Hood Start->Hood PPE Don Appropriate PPE (Nitrile Gloves, Goggles, Coat) Hood->PPE Spill Spill or Exposure? PPE->Spill Clean Standard Decontamination & Waste Disposal Spill->Clean No Exposure Exposure Route Identified Spill->Exposure Yes Skin Skin/Eye: Flush 15 mins Seek Medical Aid Exposure->Skin Inhale Inhalation: Move to Fresh Air Seek Medical Aid Exposure->Inhale

Workflow for handling 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile and exposure response.

Step-by-Step Methodology: Preparation of a Standard Solution

  • Preparation : Verify the chemical fume hood is operating at 80-100 fpm. Clear the workspace of incompatible materials, specifically strong oxidizers and strong acids[5],[11].

  • PPE Donning : Equip double nitrile gloves, chemical splash goggles, and a fully buttoned lab coat[15].

  • Weighing/Transfer :

    • If handling the solid hydrochloride salt: Use an anti-static weigh boat to prevent electrostatic aerosolization of the corrosive dust.

    • If handling the liquid free base: Use a positive-displacement pipette or a glass syringe. Avoid standard air-displacement pipettes, as the vapor pressure and viscosity of the amine can cause hazardous dripping.

  • Dissolution : Slowly add the compound to the pre-measured solvent (e.g., dichloromethane or methanol) while stirring. Causality note: Adding the compound to the solvent (rather than solvent to compound) dissipates any localized heat of solvation, preventing the volatilization of toxic nitrile fumes[17].

  • Sealing : Cap the solution vial tightly with a PTFE-lined septum to prevent the escape of vapors.

Decontamination and Waste Disposal Plan

A self-validating safety system requires a rigorous end-of-life plan for the chemical.

  • Surface Decontamination : If a minor spill occurs inside the fume hood, do not use bleach (sodium hypochlorite), as it can react with the amine to form toxic chloramines. Instead, neutralize the spill with a weak acid (e.g., 5% acetic acid) to convert the volatile free base into a water-soluble, non-volatile salt. Absorb the neutralized liquid with inert absorbent pads[2],[6].

  • Waste Segregation : Dispose of all contaminated consumables (pipette tips, outer gloves, weigh boats) in a clearly labeled, sealable solid hazardous waste container. Liquid waste must be collected in a compatible, clearly labeled organic waste carboy (segregated into halogenated or non-halogenated streams depending on the solvent used). Do not mix with strong acid waste streams to prevent the potential release of HCN gas[5].

Emergency Response Procedures

  • Skin Contact : Immediately remove contaminated clothing. Flush the affected area in a safety shower for a minimum of 15 minutes to halt the corrosive action of the amine[18],[11]. Seek immediate medical attention.

  • Eye Contact : Use an emergency eyewash station to flush eyes continuously for 15 minutes, holding the eyelids open[19]. This is critical to prevent permanent corneal damage.

  • Inhalation : Move the victim to fresh air immediately[6]. If breathing is difficult, administer oxygen (by trained personnel) and call emergency services.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements (Personal Protective Equipment)." U.S. Department of Labor. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. URL:[Link]

  • Centers for Disease Control and Prevention (CDC). "Personal Protective Equipment (PPE) Toolkit - OneLab REACH." National Institute for Occupational Safety and Health (NIOSH). URL:[Link]

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